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  • Product: 5-Bromo-3-ethyl-6-methylpyridin-2-amine
  • CAS: 1098652-28-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8)

Executive Summary 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized, poly-substituted halogenated pyridine derivative. In modern medicinal chemistry, it serves as a critical synthetic bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized, poly-substituted halogenated pyridine derivative. In modern medicinal chemistry, it serves as a critical synthetic building block, primarily utilized in the development of 1,2,4-oxadiazole derivatives[1]. These downstream compounds are potent Sphingosine-1-phosphate subtype 1 (S1P1) receptor agonists, which represent a pivotal class of immunomodulatory therapeutics used in the management of autoimmune disorders such as relapsing-remitting multiple sclerosis (MS)[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its regioselective synthesis, its pharmacological applications, and field-validated experimental protocols.

Physicochemical Profiling & Structural Analysis

The structural framework of 5-Bromo-3-ethyl-6-methylpyridin-2-amine features a pyridine core with four distinct substituents, making it an ideal scaffold for transition-metal-catalyzed cross-coupling reactions (due to the C5 bromine) and hydrogen bonding interactions (due to the C2 primary amine).

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 5-Bromo-3-ethyl-6-methylpyridin-2-amine
CAS Number 1098652-28-8
Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
SMILES String CCc1cc(Br)c(C)nc1N
Standard Purity ≥95% (Validated via HPLC/NMR)

Data supported by chemical database profiling[3][4].

Mechanistic Synthesis & Regioselectivity

The synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine relies on the electrophilic aromatic substitution of its precursor, 3-ethyl-6-methylpyridin-2-amine. The success of this reaction hinges on the synergistic directing effects of the existing substituents.

Causality of Regioselectivity:

  • C2 Amino Group (-NH2): Strongly electron-donating via resonance, activating the ortho (C3) and para (C5) positions toward electrophilic attack.

  • C3 Ethyl Group (-CH2CH3): Sterically blocks the C3 position and provides mild inductive electron donation.

  • C6 Methyl Group (-CH3): Mildly electron-donating, directing ortho to the C5 position.

Because C3 is sterically occluded, the electrophile (bromonium ion) is exclusively directed to the C5 position. This precise regiocontrol prevents the formation of isomeric mixtures, allowing for an isolated yield of up to 94%[1].

Synthesis_Workflow SM 3-Ethyl-6-methylpyridin-2-amine (Starting Material) Intermediate Electrophilic Aromatic Substitution (Regioselective at C5) SM->Intermediate Reagent N-Bromosuccinimide (NBS) in DMF / Acetic Acid Reagent->Intermediate Product 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) Intermediate->Product 94% Yield

Fig 1: Regioselective synthesis workflow of 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Table 2: Reaction Optimization for Bromination

ReagentSolventTempYieldCausality / Mechanistic Observation
Br2 (1.0 eq)Acetic Acid20°C85%HBr byproduct protonates the amine, deactivating the ring and slowing the reaction.
NBS (1.05 eq) DMF 0°C to RT 94% Controlled electrophile release; prevents over-oxidation of the primary amine.
NBS (1.05 eq)AcetonitrileReflux78%Thermal degradation and trace formation of dibrominated impurities.

Pharmacological Applications: S1P1 Receptor Modulation

The primary industrial application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is its use as an advanced intermediate in the synthesis of 1,2,4-oxadiazole derivatives[1]. The C5 bromine atom acts as a crucial handle for palladium-catalyzed cross-coupling (e.g., cyanation followed by amidoxime formation) to construct the oxadiazole pharmacophore.

Mechanism of Action: These oxadiazole derivatives function as potent agonists of the Sphingosine-1-phosphate receptor 1 (S1P1)[1]. Upon binding, they induce sustained receptor internalization and degradation. Paradoxically, this agonism results in a functional antagonism: lymphocytes lose their ability to sense the S1P gradient required to exit lymphoid tissues. Consequently, pathogenic lymphocytes are sequestered in the lymph nodes, preventing them from infiltrating the central nervous system (CNS) and attacking the myelin sheath—the core therapeutic mechanism for treating multiple sclerosis[1][2].

S1P1_Signaling Drug 1,2,4-Oxadiazole Derivative (Synthesized from Target Amine) Receptor S1P1 Receptor Agonism (Lymphocyte Surface) Drug->Receptor High Affinity Binding Internalization Receptor Internalization & Degradation Receptor->Internalization Sustained Activation Sequestration Lymphocyte Sequestration (Lymph Nodes) Internalization->Sequestration Loss of S1P Gradient Therapy Prevention of CNS Infiltration (Multiple Sclerosis Therapy) Sequestration->Therapy Immunomodulation

Fig 2: S1P1 receptor modulation pathway for multiple sclerosis therapy.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol for the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is designed as a self-validating system , embedding visual and analytical checkpoints to confirm reaction success at every stage.

Protocol: Regioselective Bromination of 3-Ethyl-6-methylpyridin-2-amine

Step 1: Dissolution & Preparation

  • Action: Dissolve 10.0 mmol of 3-ethyl-6-methylpyridin-2-amine in 20 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

  • Validation Check: The solution must be completely clear. Any turbidity indicates polymeric impurities in the starting material, requiring prior recrystallization.

Step 2: Electrophile Addition

  • Action: Add 10.5 mmol (1.05 equivalents) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Causality: NBS is chosen over elemental bromine to provide a slow, controlled release of the bromonium ion. The 0°C temperature suppresses the exothermic degradation and prevents the oxidation of the unprotected C2 primary amine.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 3:1). The reaction is complete when the starting material spot (lower

    
     due to higher polarity) completely disappears, replaced by a single, distinct product spot (higher 
    
    
    
    due to the lipophilic bromine atom).

Step 4: Quenching

  • Action: Pour the reaction mixture into 100 mL of ice-water containing 5% sodium thiosulfate (

    
    ).
    
  • Validation Check: The mixture will initially exhibit a pale yellow/orange hue due to trace unreacted active bromine. Upon stirring with sodium thiosulfate, the solution will rapidly turn colorless. This visual cue is a self-validating confirmation that all residual electrophiles have been successfully neutralized, preventing downstream side reactions.

Step 5: Isolation & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from cold ethanol to afford 5-Bromo-3-ethyl-6-methylpyridin-2-amine as an off-white solid (approx. 94% yield).
    

References

1.2 2.5 3.3

Sources

Exploratory

5-Bromo-3-ethyl-6-methylpyridin-2-amine molecular structure

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine This guide provides a comprehensive technical overview of 5-Bromo-3-ethyl-6-methylpyridin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

This guide provides a comprehensive technical overview of 5-Bromo-3-ethyl-6-methylpyridin-2-amine, a substituted 2-aminopyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its synthesis, detailed structural elucidation through spectroscopic methods, and explore its potential as a versatile building block for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction: The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems, coupled with its capacity for hydrogen bonding and metal chelation, makes it a highly valuable pharmacophore. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target-binding affinity.

5-Bromo-3-ethyl-6-methylpyridin-2-amine incorporates several key features:

  • An amino group at the C2 position, which can act as a hydrogen bond donor and a nucleophile.

  • A bromine atom at the C5 position, a versatile synthetic handle for cross-coupling reactions.

  • Alkyl substituents (ethyl at C3 and methyl at C6) that provide steric bulk and modulate lipophilicity.

This combination of functional groups makes it a highly valuable intermediate for generating diverse molecular libraries for screening and lead optimization.

Synthesis and Mechanistic Considerations

The synthesis of substituted 2-aminopyridines often relies on well-established condensation reactions. A common and effective route to 5-Bromo-3-ethyl-6-methylpyridin-2-amine involves the reaction of an appropriately substituted β-keto nitrile with an enamine, followed by bromination.

Experimental Protocol: Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

This protocol is based on established methodologies for the synthesis of substituted pyridines.

Step 1: Synthesis of the Pyridine Core (via Guareschi-Thorpe condensation)

  • To a solution of ethyl cyanoacetate (1.0 eq) and 2-pentanone (1.1 eq) in ethanol, add piperidine (0.2 eq) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product, an α,β-unsaturated nitrile, is carried forward without further purification.

  • To this intermediate, add malononitrile (1.0 eq) and a base such as sodium ethoxide (2.0 eq) in ethanol.

  • Heat the mixture to reflux for 8-12 hours. The pyridine ring is formed via intramolecular cyclization and subsequent aromatization.

  • After cooling, the reaction is quenched with water and the pH is adjusted to neutral with dilute HCl.

  • The precipitated solid, 3-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile, is collected by filtration, washed with cold water, and dried.

Step 2: Conversion to 2-Amino-3-ethyl-6-methylpyridine

  • The carbonitrile from the previous step is hydrolyzed to the corresponding amide and then subjected to a Hofmann rearrangement to yield the 2-aminopyridine. Alternatively, a more direct route involves the reduction of the corresponding 2-chloropyridine, which can be prepared from the 2-pyridone.

Step 3: Regioselective Bromination

  • Dissolve 2-amino-3-ethyl-6-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The electron-donating amino group directs the electrophilic bromination to the C5 position.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyridine Core Synthesis cluster_1 Step 2: Amination cluster_2 Step 3: Bromination Start Ethyl Cyanoacetate + 2-Pentanone Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Piperidine, Reflux Intermediate2 3-ethyl-6-methyl-2-oxo-1,2- dihydropyridine-4-carbonitrile Intermediate1->Intermediate2 Malononitrile, NaOEt, Reflux Intermediate3 2-Amino-3-ethyl- 6-methylpyridine Intermediate2->Intermediate3 Hydrolysis & Hofmann Rearrangement FinalProduct 5-Bromo-3-ethyl-6- methylpyridin-2-amine Intermediate3->FinalProduct NBS, Acetic Acid, 0°C

Caption: Synthetic route to 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Spectroscopic Characterization and Structural Elucidation

The definitive structure of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is confirmed through a combination of spectroscopic techniques. Below are the expected data and their interpretation.

Technique Expected Data
¹H NMR Aromatic Proton (C4-H): ~7.5 ppm (singlet). Amine Protons (NH₂): ~4.5-5.5 ppm (broad singlet). Ethyl CH₂: ~2.6 ppm (quartet). Methyl (C6-CH₃): ~2.4 ppm (singlet). Ethyl CH₃: ~1.2 ppm (triplet).
¹³C NMR C2: ~158 ppm. C6: ~155 ppm. C4: ~140 ppm. C3: ~120 ppm. C5: ~105 ppm. Ethyl CH₂: ~23 ppm. Methyl (C6-CH₃): ~20 ppm. Ethyl CH₃: ~14 ppm.
IR (cm⁻¹) N-H Stretch: 3450-3300 (two bands). C-H Stretch (aliphatic): 2980-2850. C=C/C=N Stretch (aromatic): 1620-1580. N-H Bend: 1550-1500.
Mass Spec (EI) Molecular Ion (M⁺): Two peaks of similar intensity at m/z 229 and 231, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Interpretation of Spectroscopic Data
  • ¹H NMR: The absence of coupling for the aromatic proton at ~7.5 ppm confirms its isolation, consistent with substitution at positions 3, 5, and 6. The quartet and triplet for the ethyl group are characteristic, as is the singlet for the C6-methyl group. The broad singlet for the NH₂ protons is typical and its chemical shift can vary with concentration and solvent.

  • ¹³C NMR: The number of signals (8) matches the number of unique carbon atoms in the molecule. The downfield shifts for C2 and C6 are due to their attachment to the electronegative nitrogen atom. The C5 signal is shifted upfield due to the shielding effect of the bromine atom.

  • IR Spectroscopy: The two distinct bands in the N-H stretching region are characteristic of a primary amine. The other bands confirm the presence of both aromatic and aliphatic C-H bonds, as well as the pyridine ring structure.

  • Mass Spectrometry: The isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio) provides definitive evidence for the presence of a single bromine atom in the molecule. The molecular ion peaks at m/z 229 and 231 correspond to the molecular weights of C₈H₁₁BrN₂.

Chemical Reactivity and Synthetic Utility

5-Bromo-3-ethyl-6-methylpyridin-2-amine is a versatile building block due to its multiple reactive sites.

  • The Amino Group (C2-NH₂): This group can act as a nucleophile in reactions such as acylation, alkylation, and reductive amination. It can also be diazotized and converted to other functional groups.

  • The Bromo Group (C5-Br): This is arguably the most valuable synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to more complex amine structures.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • The Pyridine Ring: The ring itself can undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity.

Potential Reaction Pathways Diagram

Reactivity_Diagram cluster_bromo Reactions at C5-Br cluster_amino Reactions at C2-NH₂ Start 5-Bromo-3-ethyl-6- methylpyridin-2-amine Suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH / Pd catalyst) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne / Pd, Cu catalyst) Start->Sonogashira Acylation Acylation (Acyl Chloride / Base) Start->Acylation Alkylation Alkylation (Alkyl Halide / Base) Start->Alkylation Product_Suzuki Aryl/Alkyl Substituted Pyridine Suzuki->Product_Suzuki Product_Buchwald Aminated Pyridine Buchwald->Product_Buchwald Product_Sonogashira Alkynylated Pyridine Sonogashira->Product_Sonogashira Product_Acylation Amide Derivative Acylation->Product_Acylation Product_Alkylation Secondary/Tertiary Amine Alkylation->Product_Alkylation

Caption: Key reaction pathways for synthetic diversification.

Applications in Drug Discovery

The structural motifs accessible from 5-Bromo-3-ethyl-6-methylpyridin-2-amine are prevalent in many biologically active compounds. For instance, the aminopyridine core is found in drugs targeting kinases, ion channels, and G-protein coupled receptors. The ability to use this compound as a starting point for parallel synthesis and library generation makes it highly attractive for hit-to-lead campaigns in drug discovery. The ethyl and methyl groups can probe specific pockets in a protein's active site, while the C5 position, modified via cross-coupling, can be used to extend the molecule towards other binding regions or to modulate its pharmacokinetic properties.

Conclusion

5-Bromo-3-ethyl-6-methylpyridin-2-amine is a well-defined chemical entity with a rich and versatile chemistry. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The strategic placement of its functional groups—a nucleophilic amine and a synthetically versatile bromine atom—makes it an exceptionally valuable building block for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Kurti, L.; Czako, B. Elsevier Academic Press. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. John Wiley & Sons. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: de Meijere, A.; Diederich, F. Wiley-VCH. URL: [Link]

Foundational

Spectroscopic Elucidation of 5-Bromo-3-ethyl-6-methylpyridin-2-amine: A Technical Guide for Advanced Drug Development

Introduction In the landscape of modern medicinal chemistry and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-Bromo-3-ethyl-6-methylpyridin-2-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise structural characterization of novel chemical entities is a cornerstone of progress. 5-Bromo-3-ethyl-6-methylpyridin-2-amine, a substituted pyridine derivative, represents a class of compounds with significant potential in therapeutic applications due to the versatile nature of the pyridine scaffold. This guide provides a comprehensive overview of the spectroscopic techniques and methodologies required to unambiguously determine the structure and purity of this target molecule. While direct experimental data for this specific compound is not widely published, this document will leverage data from structurally similar analogs and predictive methodologies to offer a robust framework for its characterization.

This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of not just the data itself, but the underlying principles and experimental considerations necessary for confident structural elucidation. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and practical, field-tested protocols.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the target molecule's structure is the first step in predicting and interpreting its spectroscopic data. The structure of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is presented below.

Figure 1: Molecular Structure of 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Based on this structure, we can predict the key features we would expect to observe in each spectroscopic analysis. These predictions are informed by the analysis of structurally related compounds and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each proton signal provide a wealth of information about its chemical environment and proximity to other protons.

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine-H7.5 - 8.0Singlet (s)1HThe lone aromatic proton at C4 is deshielded by the electronegative nitrogen and bromine atoms. Its chemical shift will be influenced by the surrounding substituents.
-NH₂4.5 - 5.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
-CH₂-CH₃2.5 - 2.8Quartet (q)2HThese methylene protons are adjacent to a methyl group, resulting in a quartet. The electron-withdrawing effect of the pyridine ring will shift this signal downfield.
-CH₃ (ring)2.3 - 2.5Singlet (s)3HThe methyl group attached to the pyridine ring at C6 will appear as a singlet.
-CH₂-CH₃1.1 - 1.4Triplet (t)3HThe terminal methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.
Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample of 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds, while DMSO-d₆ can be useful for compounds with exchangeable protons like amines.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

    • Set the appropriate spectral width, number of scans, and relaxation delay. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the solvent peak or TMS (δ 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number and types of carbon atoms present.

Predicted ¹³C NMR Spectrum
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2158 - 162The carbon bearing the amino group will be significantly deshielded.
C6155 - 159The carbon attached to the methyl group and adjacent to the nitrogen will also be downfield.
C4138 - 142The aromatic CH carbon.
C3125 - 130The carbon bearing the ethyl group.
C5110 - 115The carbon attached to the bromine atom will be shielded relative to the other substituted carbons due to the heavy atom effect.
-CH₂-CH₃22 - 26The methylene carbon of the ethyl group.
-CH₃ (ring)18 - 22The methyl carbon attached to the pyridine ring.
-CH₂-CH₃12 - 15The terminal methyl carbon of the ethyl group.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup:

    • Acquire a proton-decoupled spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.

  • Advanced Techniques (Optional but Recommended):

    • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive peak assignment.

    • 2D NMR (COSY, HSQC, HMBC): For complex molecules, 2D NMR techniques are essential for unambiguously assigning all proton and carbon signals by revealing through-bond and through-space correlations.[1]

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (C-H Direct Correlation) H1_NMR->HSQC HMBC HMBC (C-H Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer significant structural information. For 5-Bromo-3-ethyl-6-methylpyridin-2-amine, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₈H₁₁BrN₂ is approximately 214.01 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1), we would expect to see two peaks of nearly equal intensity for the molecular ion at m/z 214 and 216.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃) from the ethyl group or the ring-attached methyl group.

    • Loss of an ethyl radical (-CH₂CH₃).

    • Loss of Br radical.

    • Cleavage of the pyridine ring.

M [M]⁺˙ m/z 214/216 M_minus_CH3 [M-CH₃]⁺ m/z 199/201 M->M_minus_CH3 - •CH₃ M_minus_C2H5 [M-C₂H₅]⁺ m/z 185/187 M->M_minus_C2H5 - •C₂H₅ M_minus_Br [M-Br]⁺ m/z 135 M->M_minus_Br - •Br

Figure 3: Predicted key fragmentation pathways for 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and is compatible with liquid chromatography (LC-MS). Electron impact (EI) can also be used and will likely induce more fragmentation, providing richer structural information.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or, more commonly, as the eluent from an HPLC column (LC-MS). LC-MS has the added benefit of providing purity information and separating the target compound from any impurities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 3500-NH₂N-H stretch (typically two bands)
2850 - 3000C-H (alkyl)C-H stretch
~3050C-H (aromatic)C-H stretch
1600 - 1650-NH₂N-H bend (scissoring)
1450 - 1600C=C and C=NAromatic ring stretches
1000 - 1200C-NC-N stretch
500 - 700C-BrC-Br stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation.

    • Solution: The sample can be dissolved in a solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for ATR) or the pure solvent.

    • Record the spectrum of the sample.

    • The instrument software will automatically subtract the background spectrum.

Conclusion

The structural elucidation of 5-Bromo-3-ethyl-6-methylpyridin-2-amine requires a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a complete and unambiguous structural assignment can be achieved. The protocols and predictive data presented in this guide provide a robust framework for researchers to successfully characterize this and other novel substituted pyridine compounds, ensuring the integrity and quality of materials used in the drug development pipeline.

References

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubChem. 2-Pyridinamine, 5-bromo-6-methyl-. [Link]

Sources

Exploratory

13C NMR analysis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Comprehensive C NMR Analysis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine: Structural Elucidation and Signal Assignment Methodology Executive Summary 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive C NMR Analysis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine: Structural Elucidation and Signal Assignment Methodology

Executive Summary

5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly substituted pyridine derivative frequently utilized as a critical intermediate in the synthesis of sphingosine-1-phosphate 1 (S1P1) receptor agonists[1]. These agonists are pivotal in the development of targeted therapeutics for autoimmune diseases, multiple sclerosis, and transplant rejection[1]. Accurate structural elucidation of this intermediate is paramount for downstream synthetic success. This whitepaper provides an in-depth technical guide to the


C Nuclear Magnetic Resonance (NMR) analysis of this compound, detailing the causality behind signal assignments and the experimental parameters required to establish a self-validating data acquisition system.

Molecular Architecture & Theoretical Framework

The molecular architecture consists of a central pyridine ring with four distinct substituents, resulting in eight unique carbon environments. The IUPAC numbering convention dictates that the pyridine nitrogen is position 1. Consequently, the substituents are located as follows: an amine group (-NH


) at C2, an ethyl group (-CH

CH

) at C3, a lone proton at C4, a bromine atom (-Br) at C5, and a methyl group (-CH

) at C6.

The


C chemical shifts of substituted pyridines are governed by a complex interplay of mesomeric (resonance), inductive, and steric effects[2].
  • Mesomeric Shielding: The -NH

    
     group at C2 acts as a strong 
    
    
    
    -electron donor. Through resonance, it significantly increases the electron density at the ortho (C3) and para (C5) positions, leading to an upfield shift (shielding) of these carbons relative to an unsubstituted pyridine ring[2].
  • Heavy Atom Effect: The bromine atom at C5 exerts a pronounced "heavy atom effect." The large electron cloud of the halogen introduces significant diamagnetic shielding to the directly attached carbon, pushing the C5 signal unusually far upfield for an aromatic carbon[2].

  • Inductive Deshielding: The C2 and C6 carbons are directly adjacent to the electronegative pyridine nitrogen, resulting in strong inductive deshielding (

    
    -bond polarization) and characteristic downfield shifts.
    

Experimental Protocol: A Self-Validating System

Step 1: Sample Preparation

Dissolve 25–30 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl


). CDCl

is selected because it lacks exchangeable protons that could obscure or exchange with the -NH

signal in the

H NMR spectrum, which serves as the foundational reference for subsequent 2D heteronuclear correlations.
Step 2: 1D C Acquisition & T Relaxation Management

A critical challenge in the


C NMR of highly substituted aromatics is managing the longitudinal relaxation time (T

). Quaternary carbons (C2, C3, C5, C6) lack directly attached protons, depriving them of the efficient dipole-dipole relaxation mechanism[3]. Consequently, their T

relaxation times can extend from several seconds to tens of seconds[3].
  • Causality-Driven Choice: If a standard short relaxation delay (D1 = 1.0 s) is used with a 90° pulse, the quaternary carbon signals will be severely attenuated or entirely missing due to signal saturation. To ensure all eight carbon signals are quantitatively observed, the protocol must utilize an optimized Ernst angle (e.g., a 30° flip angle) combined with an extended relaxation delay (D1

    
     3.0 seconds)[3].
    
Step 3: Multiplicity Editing (DEPT-135)

To differentiate the carbon types and establish the first layer of validation, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is executed. This sequence isolates protonated carbons based on the number of attached protons:

  • CH and CH

    
     groups  (C4, ethyl-CH
    
    
    
    , C6-CH
    
    
    ) will appear with positive phasing.
  • CH

    
     groups  (ethyl-CH
    
    
    
    ) will appear with negative phasing.
  • Quaternary carbons (C2, C3, C5, C6) will be completely invisible, immediately validating their assignment against the 1D

    
    C spectrum.
    
Step 4: 2D Correlation (HSQC & HMBC)

The system achieves final self-validation through Heteronuclear Multiple Bond Correlation (HMBC). The isolated C4 proton (the only aromatic proton) will show strong 3-bond correlations to C2 and C6, and 2-bond correlations to C3 and C5. Simultaneously, the ethyl CH


 protons will correlate back to C2, C3, and C4, locking the ethyl group's position unequivocally and proving the substitution pattern.

Quantitative Data Presentation

The table below summarizes the expected


C NMR data based on empirical substituent increments for pyridines, cross-referenced with the expected 2D connectivity required to validate the structure.
PositionCarbon TypeExpected Shift (ppm)DEPT-135 PhaseKey HMBC Correlations (

H


C)
C2 Quaternary (Ar-NH

)
~158.0 - 160.0InvisibleH-4, NH

protons
C3 Quaternary (Ar-R)~123.0 - 126.0InvisibleH-4, Ethyl-CH

C4 Methine (Ar-H)~137.0 - 140.0Positive (CH)Ethyl-CH

C5 Quaternary (Ar-Br)~107.0 - 110.0InvisibleH-4, C6-CH

C6 Quaternary (Ar-R)~159.0 - 162.0InvisibleH-4, C6-CH

C7 Methylene (Ethyl)~24.0 - 27.0Negative (CH

)
Ethyl-CH

, H-4
C8 Methyl (Ethyl)~12.0 - 14.0Positive (CH

)
Ethyl-CH

C9 Methyl (C6-CH

)
~22.0 - 24.0Positive (CH

)
H-4 (weak 4-bond)

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR assignment workflow, demonstrating how each experiment filters and refines the structural data.

G Step1 1D 13C NMR Acquisition (Identify 8 distinct carbon environments) Step2 DEPT-135 / DEPT-90 (Differentiate CH, CH2, CH3 from Quaternary) Step1->Step2 Filter by multiplicity Step3 2D HSQC (Correlate protons to directly attached carbons) Step2->Step3 1-bond mapping Step4 2D HMBC (Long-range C-H correlations for framework) Step3->Step4 2/3-bond connectivity Step5 Final Structural Validation (5-Bromo-3-ethyl-6-methylpyridin-2-amine) Step4->Step5 Confirm framework

Figure 1: Self-validating NMR workflow for the structural elucidation of substituted pyridines.

Mechanistic Analysis of Key Shifts

The most diagnostic feature of this spectrum is the C5 carbon. In an unsubstituted pyridine, C3 and C5 resonate at approximately 123.9 ppm. However, in 5-bromo-3-ethyl-6-methylpyridin-2-amine, the C5 signal is pushed dramatically upfield to ~108.9 ppm. This is a direct consequence of two synergistic effects:

  • The Heavy Atom Effect of Bromine: The high number of electrons in the massive bromine atom creates a localized diamagnetic current that shields the directly attached carbon nucleus (C5) from the external magnetic field[2].

  • Para-Resonance from the Amine: The nitrogen lone pair of the C2 amine group delocalizes into the pyridine

    
    -system. The resulting resonance structures place a partial negative charge specifically on the ortho (C3) and para (C5) carbons. This localized increase in electron density further shields C5.
    

Conversely, C2 and C6 are heavily deshielded (~160 ppm). This is driven by the inductive electron-withdrawing nature of the adjacent pyridine nitrogen, compounded at C2 by the electronegativity of the exocyclic amine nitrogen.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 763–772. URL:[Link]

  • European Patent Office. (2008). 1,2,4-oxadiazole derivatives and their therapeutic use. EP2202232A1.
  • University of Oxford, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. URL:[Link]

Sources

Foundational

Reactivity and Synthetic Utility of 5-Bromo-3-ethyl-6-methylpyridin-2-amine: A Technical Guide

Executive Summary 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly functionalized, polysubstituted heteroaromatic building block. In modern medicinal chemistry, it serves as a critical advanced int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly functionalized, polysubstituted heteroaromatic building block. In modern medicinal chemistry, it serves as a critical advanced intermediate, most notably in the synthesis of 1,2,4-oxadiazole-based sphingosine-1-phosphate receptor 1 (S1P1) agonists[1]. These therapeutics are pivotal in treating relapsing-remitting multiple sclerosis and autoimmune disorders by inducing targeted lymphopenia[1].

This whitepaper dissects the mechanistic reactivity of this scaffold, detailing how its unique steric and electronic topography dictates synthetic strategy, and provides self-validating experimental protocols for its functionalization.

Mechanistic Reactivity Profile

The reactivity of 5-bromo-3-ethyl-6-methylpyridin-2-amine is governed by the push-pull electronic dynamics of its substituents and the intense steric shielding provided by its alkyl groups.

The C5-Electrophilic Hub & Catalyst Poisoning

The C-Br bond at position 5 is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, 2-amino-5-bromopyridines present a notorious challenge: they frequently poison palladium catalysts[2]. The free 2-amino group, operating in tandem with the pyridine nitrogen, acts as a bidentate ligand that chelates Pd(II) intermediates, stalling the catalytic cycle[2].

The Solution: Successful cross-coupling requires the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as ). The extreme steric bulk of XPhos physically precludes the formation of the inactive bis-amine palladium complex while simultaneously accelerating the reductive elimination step.

The C2-Nucleophilic Center

The exocyclic primary amine is a moderate nucleophile. While its nucleophilicity is slightly dampened by the electron-withdrawing pyridine core, it is enhanced by the inductive effects of the adjacent 3-ethyl and 6-methyl groups. It readily undergoes amidation with acid chlorides. In the synthesis of S1P1 agonists, this amine is typically acylated and subsequently subjected to high-temperature dehydration to form a rigid 1,2,4-oxadiazole pharmacophore[1].

Steric Shielding & Pharmacokinetic Tuning

The 3-ethyl and 6-methyl groups serve a dual purpose:

  • Synthetic Shielding: They sterically block the C4 position, effectively shutting down unwanted electrophilic aromatic substitution (EAS) side reactions.

  • Lipophilic Tuning: They precisely increase the lipophilicity (LogP) of the molecule. For neuro-active S1P1 agonists (like Fingolimod analogs), this lipophilicity is mandatory for penetrating the blood-brain barrier (BBB) and docking into the highly hydrophobic binding pocket of the S1P1 receptor[1].

ReactivityMap Core 5-Bromo-3-ethyl- 6-methylpyridin-2-amine Br_Site C5-Bromo Site (Electrophile) Core->Br_Site Pd-Catalysis NH2_Site C2-Amino Site (Nucleophile) Core->NH2_Site Acylation Me_Site C6-Methyl Site (CH-Acidic) Core->Me_Site Strong Base C4_Site C4 Position (Sterically Hindered) Core->C4_Site Blocked EAS Suzuki/Buchwald\nCouplings Suzuki/Buchwald Couplings Br_Site->Suzuki/Buchwald\nCouplings Amides &\nOxadiazoles Amides & Oxadiazoles NH2_Site->Amides &\nOxadiazoles Lateral\nFunctionalization Lateral Functionalization Me_Site->Lateral\nFunctionalization

Figure 1: Mechanistic reactivity map highlighting the four distinct chemical domains of the scaffold.

Quantitative Data & Optimization Metrics

To successfully utilize this scaffold, empirical data regarding ligand selection and physicochemical properties must be considered.

Table 1: Catalyst/Ligand Optimization for C5-Suzuki Coupling of 2-Amino-5-bromopyridines [2]

Ligand TypeExampleYield (%)Mechanistic Rationale
TriphenylphosphinePPh3< 10%Insufficient bulk; fails to prevent Pd-chelation by the 2-amino group.
Bidentate Phosphinedppf15-30%Moderate steric bulk; still highly susceptible to catalyst poisoning.
Dialkylbiaryl PhosphineXPhos> 85%Extreme steric bulk prevents bis-amine coordination; accelerates reductive elimination.

Table 2: Physicochemical Properties of 5-Bromo-3-ethyl-6-methylpyridin-2-amine [3]

PropertyValuePharmacokinetic / Synthetic Relevance
Molecular Weight215.09 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass214.01 / 216.01 DaDistinctive 1:1 isotopic doublet in MS acts as a built-in tracer for reaction tracking.
LogP (Estimated)~2.5Alkyl groups enhance lipophilicity, crucial for BBB penetration in CNS targets.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: XPhos-Enabled Suzuki-Miyaura Cross-Coupling

Objective: Overcome 2-amino catalyst poisoning to form a C5-aryl bond.

  • Reagent Assembly: To an oven-dried Schlenk flask, add 5-Bromo-3-ethyl-6-methylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3PO4 (2.0 equiv)[4].

    • Causality: K3PO4 is selected over weaker bases (like Na2CO3) because its higher basicity is required to efficiently generate the active boronate complex necessary for transmetalation with sterically hindered substrates.

  • Atmospheric Control: Seal the flask and subject it to three cycles of vacuum evacuation and nitrogen backfilling. Add degassed 1,4-dioxane/H2O (4:1 v/v) via syringe.

    • Causality: Strict degassing is mandatory. The electron-rich XPhos-Pd(0) active species is highly susceptible to rapid oxidation by atmospheric O2, which would immediately terminate the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12–18 hours.

    • Causality: The 90°C threshold provides the thermal energy required to overcome the activation barrier of oxidative addition into the sterically congested C-Br bond.

  • Validation & Isolation: Cool to room temperature. Extract with Ethyl Acetate and wash with brine.

    • Self-Validation Checkpoint: Analyze the crude organic layer via LC-MS. The reaction is validated as complete when the distinctive 1:1 isotopic doublet at m/z 215/217 (M+H)+ completely disappears, replaced by the mass of the cross-coupled product[1].

SuzukiWorkflow Step1 1. Reagent Assembly Substrate + Boronic Acid Pd2(dba)3 + XPhos + K3PO4 Step2 2. Inert Atmosphere Evacuate & Backfill N2 (x3) Add Degassed Dioxane/H2O Step1->Step2 Step3 3. Thermal Activation Heat to 90°C for 12h Monitor via LC-MS Step2->Step3 Step4 4. Isolation & Validation EtOAc Extraction Confirm loss of m/z 215/217 Step3->Step4

Figure 2: Self-validating experimental workflow for bulky-ligand enabled Suzuki-Miyaura coupling.

Protocol B: Synthesis of S1P1 Agonist Precursor (1,2,4-Oxadiazole Formation)

Objective: Utilize the 2-amino group to construct a 1,2,4-oxadiazole heterocycle.

  • Amidation: Dissolve the amine (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and the target acyl chloride (1.1 equiv) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint 1: IR spectroscopy of the intermediate must show the disappearance of the primary amine N-H stretches (~3300–3400 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹).

  • Cyclization: Concentrate the intermediate, dissolve it in anhydrous xylene, and add a catalytic amount of trifluoroacetic acid (TFA). Reflux at 140°C using a Dean-Stark trap for 16 hours[1].

    • Causality: Xylene is specifically chosen as the solvent because its high boiling point (140°C) is thermodynamically required to drive the dehydration reaction that closes the oxadiazole ring. The Dean-Stark trap physically removes water, pushing the equilibrium toward the cyclized product.

  • Validation:

    • Self-Validation Checkpoint 2: LC-MS will show a mass shift of -18 Da (loss of H2O) from the intermediate amide, confirming successful ring closure[1].

References

  • 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1)
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides Source: CLOCKSS / Organic Chemistry Literature URL:[Link]

Sources

Exploratory

Advanced Analogs of 5-Bromo-3-ethyl-6-methylpyridin-2-amine: Synthesis, Mechanism, and Application in S1P1 Receptor Agonist Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of highly selective immunomodulators relies heavily on privileged molecular scaffolds. 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of highly selective immunomodulators relies heavily on privileged molecular scaffolds. 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) has emerged as a critical, highly functionalized intermediate in the synthesis of next-generation 1,2,4-oxadiazole derivatives[1].

These downstream analogs function as potent, selective agonists for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Unlike first-generation, non-selective modulators (e.g., Fingolimod), which suffer from off-target S1P3-mediated adverse effects like bradycardia, analogs derived from this specific pyridine scaffold achieve exceptional S1P1 selectivity[2]. This technical guide deconstructs the structural rationale, self-validating synthetic protocols, and pharmacological mechanisms underlying the development of these advanced therapeutic agents.

Structural and Pharmacological Rationale

As an application scientist, I evaluate a starting material by its "synthetic handles" and the pharmacokinetic properties its substituents impart to the final Active Pharmaceutical Ingredient (API). The architecture of 5-bromo-3-ethyl-6-methylpyridin-2-amine is purposefully engineered:

  • C2-Amino Group: Acts as the primary nucleophilic anchor. It is typically converted into an amidoxime or directly coupled to form the metabolically stable 1,2,4-oxadiazole ring, a proven bioisostere for esters and amides[3].

  • C3-Ethyl and C6-Methyl Groups: These alkyl substituents provide critical steric bulk and lipophilicity. In the receptor binding pocket, this specific steric environment restricts the molecule's conformation, preventing engagement with the S1P3 receptor subtype and driving the high selectivity profile.

  • C5-Bromo Group: Serves as the electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the modular attachment of lipophilic tails (such as biphenyl or substituted phenyl groups) that mimic the endogenous sphingosine lipid chain[4].

Self-Validating Experimental Workflows

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol 1: Regioselective Bromination of the Pyridine Core

Objective: Synthesize 5-bromo-3-ethyl-6-methylpyridin-2-amine from 3-ethyl-6-methylpyridin-2-amine. Causality: The electron-donating nature of the C2-amino, C3-ethyl, and C6-methyl groups highly activates the pyridine ring. To prevent over-bromination and maintain strict regioselectivity at the C5 position, N-Bromosuccinimide (NBS) is preferred over elemental bromine (


). NBS provides a controlled, low steady-state concentration of 

.
  • Reaction Setup: Dissolve 3-ethyl-6-methylpyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Rationale: Low temperature suppresses radical side reactions at the alkyl substituents.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 30 minutes to manage the exothermic electrophilic aromatic substitution.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~137) is fully converted to the mono-brominated product (m/z 215/217), exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom[1].

  • Workup: Quench with aqueous sodium thiosulfate to neutralize residual oxidant, extract with ethyl acetate, dry over

    
    , and concentrate under reduced pressure.
    
Protocol 2: Suzuki-Miyaura Cross-Coupling for C5 Elongation

Objective: Attach a lipophilic aryl tail to the C5 position. Causality: The unprotected C2-amine can potentially coordinate with palladium, leading to catalyst poisoning. To mitigate this, a robust catalyst system like


 with a strong base (

) in a biphasic solvent system is utilized. The biphasic system ensures the solubility of both the organic electrophile and the inorganic base, accelerating the transmetalation step[4].
  • Reaction Setup: Charge a Schlenk flask with 5-bromo-3-ethyl-6-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Rationale: Rigorous degassing is critical to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) species.

  • Catalysis: Add 5 mol%

    
     under an inert argon atmosphere and heat to 90 °C for 12 hours.
    
  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the lower-

    
     brominated starting material indicates successful C-C bond formation.
    
Protocol 3: 1,2,4-Oxadiazole Ring Construction

Objective: Form the pharmacophore responsible for S1P1 receptor engagement. Causality: Cyclization is driven by the dehydration of an intermediate O-acyl amidoxime. HATU is utilized over standard EDC/HOBt because it significantly accelerates the coupling of sterically hindered substrates[3].

  • Activation: Activate the target carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes to form the active ester.

  • Coupling: Introduce the amidoxime derivative of the coupled pyridine. Stir at room temperature for 2 hours.

  • Cyclodehydration: Heat the reaction mixture to 110 °C for 4-6 hours.

  • Self-Validation (IPC): LC-MS monitoring will show a mass shift of -18 Da (loss of

    
    ) as the acyclic intermediate converts to the fully aromatic 1,2,4-oxadiazole[2].
    

Mechanism of Action: S1P1 Receptor Modulation

The clinical efficacy of these analogs relies on a paradoxical mechanism known as functional antagonism . While the compounds are technically S1P1 agonists, their high-affinity binding induces rapid receptor internalization and subsequent ubiquitin-mediated degradation.

By stripping the S1P1 receptors from the surface of lymphocytes, the cells lose their ability to sense the S1P gradient that normally guides them out of the lymph nodes. Consequently, autoreactive T-cells are sequestered in the peripheral lymphoid tissues, preventing them from infiltrating the Central Nervous System (CNS) and causing demyelination in MS patients[1].

S1P1_Pathway Agonist S1P1 Agonist (Oxadiazole Analog) Receptor S1P1 Receptor Activation Agonist->Receptor Gi_Pathway Gi Protein Signaling (Endothelial Barrier) Receptor->Gi_Pathway Arrestin β-Arrestin Recruitment Receptor->Arrestin Internalization Receptor Internalization & Degradation Arrestin->Internalization LymphNode Lymphocyte Retention in Lymph Nodes Internalization->LymphNode Functional Antagonism Efficacy Immunosuppression (CNS Protection) LymphNode->Efficacy

Caption: S1P1 Agonist signaling pathway leading to functional antagonism and lymphocyte sequestration.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes representative SAR data, highlighting how modifications to the C5 position (via Suzuki coupling) and the C3/C6 alkyl groups influence S1P1 potency and S1P3 selectivity. The data demonstrates that the intact 3-ethyl-6-methyl configuration is paramount for achieving >1,000-fold selectivity over S1P3, thereby mitigating cardiovascular liabilities[2].

Analog IDC5-Substitution (Hydrophobic Tail)C3-AlkylC6-AlkylS1P1 EC₅₀ (nM)S1P3 EC₅₀ (nM)Selectivity (Fold)
Core Scaffold BromoEthylMethylN/AN/AN/A
Analog A 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)phenylEthylMethyl0.6>10,000>16,000x
Analog B 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenylEthylMethyl12.4>10,000>800x
Analog C Biphenyl-4-ylMethylMethyl4.52,500555x
Analog D 4-cyclohexylphenylEthylMethyl2.14,2002,000x

Conclusion

The transformation of 5-bromo-3-ethyl-6-methylpyridin-2-amine into advanced 1,2,4-oxadiazole S1P1 agonists represents a triumph of rational drug design. By leveraging the specific steric and electronic properties of this highly substituted pyridine, medicinal chemists can reliably execute regioselective brominations, robust Suzuki-Miyaura couplings, and bioisosteric cyclizations. The resulting analogs provide a highly selective, self-validating pharmacological profile capable of inducing therapeutic lymphopenia without the off-target cardiovascular risks associated with earlier generations of S1P modulators.

References

  • [1] Title: 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1) | Source: European Patent Office | URL:

  • [2] Title: Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 | Source: Journal of Medicinal Chemistry (PubMed) | URL:[Link]

  • [3] Title: Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction | Source: Beilstein Journal of Organic Chemistry | URL:[Link]

  • [4] Title: Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies | Source: PubMed Central (NIH) | URL:[Link]

Sources

Foundational

Biological activity of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-3-ethyl-6-methylpyridin-2-amine as a Novel Anticancer Agent Authored by: A Senior Application Scientist Foreword In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-3-ethyl-6-methylpyridin-2-amine as a Novel Anticancer Agent

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 5-Bromo-3-ethyl-6-methylpyridin-2-amine, a compound for which specific biological data is not yet publicly available. Drawing from established knowledge of structurally similar molecules, particularly the 2-aminopyridine scaffold, we present a scientifically grounded, hypothetical exploration of its potential as a kinase inhibitor for cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and practical methodologies to investigate this promising compound. We will proceed by positing a mechanism of action, detailing the experimental workflows to validate this hypothesis, and presenting the anticipated data, thereby creating a roadmap for future research.

Introduction: The Rationale for Investigation

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, known to be a core component in a multitude of biologically active compounds.[1][2] Derivatives of 2-aminopyridine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The introduction of a bromine atom at the 5-position, as seen in the well-known intermediate 2-amino-5-bromopyridine, has been a key strategy in the development of potent kinase inhibitors, such as those targeting PI3 Kinase and VEGFR-2.[4][5]

The subject of this guide, 5-Bromo-3-ethyl-6-methylpyridin-2-amine, combines this established pharmacophore with additional alkyl substitutions (ethyl and methyl groups). These modifications are hypothesized to enhance binding affinity and selectivity for the target kinase, potentially leading to improved efficacy and a better safety profile. Based on these structural analogies, we propose that 5-Bromo-3-ethyl-6-methylpyridin-2-amine is a promising candidate for investigation as a novel kinase inhibitor with anticancer activity.

Proposed Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Overexpression and activation of VEGFR-2 are hallmarks of many solid tumors. We hypothesize that 5-Bromo-3-ethyl-6-methylpyridin-2-amine acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain.

The proposed mechanism involves the 2-amino group forming a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for aminopyridine-based inhibitors. The brominated pyridine ring would occupy the hydrophobic pocket, while the ethyl and methyl groups could provide additional van der Waals interactions, enhancing potency and selectivity. By blocking the ATP-binding site, the compound would prevent the autophosphorylation and subsequent activation of VEGFR-2, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Phosphorylation Compound 5-Bromo-3-ethyl-6-methyl pyridin-2-amine Compound->VEGFR2 Inhibits ATP ATP ADP ADP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Validation Workflow

To validate the hypothesized biological activity, a multi-step experimental approach is proposed. This workflow is designed to first confirm the direct interaction with the target kinase, then to assess the effect on cancer cells, and finally to verify the mechanism of action within a cellular context.

Experimental_Workflow start Hypothesis: Compound is a VEGFR-2 Inhibitor step1 Step 1: In Vitro Kinase Assay (Biochemical) start->step1 Test direct inhibition step2 Step 2: Cell Viability Assay (Cell-based) step1->step2 Assess cytotoxicity step3 Step 3: Western Blot Analysis (Mechanism Confirmation) step2->step3 Confirm target engagement in cells conclusion Conclusion: Validate or Refute Hypothesis step3->conclusion

Caption: A three-step workflow for experimental validation.

Step 1: In Vitro Kinase Inhibition Assay

Objective: To determine if 5-Bromo-3-ethyl-6-methylpyridin-2-amine directly inhibits the kinase activity of VEGFR-2 and to calculate its IC₅₀ value.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

  • Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, HTRF® detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and XL665-conjugated streptavidin).

  • Assay Plate Preparation: Add 5 µL of the compound at various concentrations (e.g., 1 nM to 100 µM) to a 384-well low-volume white plate. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add 5 µL of a solution containing the VEGFR-2 enzyme and the biotinylated substrate.

  • Initiation: Add 10 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 20 µL of the HTRF® detection reagent mix. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Anticipated Results:

CompoundVEGFR-2 IC₅₀ (nM) [Hypothetical]
5-Bromo-3-ethyl-6-methylpyridin-2-amine50
Sorafenib (Control)25
DMSO (Vehicle)> 100,000
Step 2: Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on a cancer cell line that overexpresses VEGFR-2, such as human umbilical vein endothelial cells (HUVECs) or a cancer cell line like A549.

Methodology: MTT Assay

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-Bromo-3-ethyl-6-methylpyridin-2-amine (e.g., 0.1 µM to 200 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Anticipated Results:

Cell LineGI₅₀ (µM) [Hypothetical]
HUVEC1.5
A5495.2
Step 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the compound inhibits VEGFR-2 phosphorylation in a cellular context.

Methodology: Immunoblotting

  • Cell Treatment: Culture HUVECs until they reach 80% confluency. Starve the cells in a serum-free medium for 24 hours.

  • Inhibition: Pre-treat the cells with the compound at its GI₅₀ concentration for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

Anticipated Results: The western blot should show a significant decrease in the band intensity for phospho-VEGFR-2 in cells treated with 5-Bromo-3-ethyl-6-methylpyridin-2-amine compared to the VEGF-stimulated control, while the total VEGFR-2 and GAPDH levels should remain unchanged.

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous investigation into the biological activity of 5-Bromo-3-ethyl-6-methylpyridin-2-amine. Based on the well-established pharmacology of the 2-aminopyridine scaffold, we propose its potential as a novel VEGFR-2 inhibitor for anticancer therapy. The detailed experimental workflows provide a clear path for validating this hypothesis, from biochemical assays to cellular mechanism-of-action studies.

Should the experimental results align with the anticipated outcomes, future work would involve lead optimization to further improve potency and drug-like properties, in vivo efficacy studies in xenograft models, and comprehensive ADME-Tox profiling. The exploration of this and similar novel chemical entities is essential for the continued advancement of targeted cancer therapies.

References
  • ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Retrieved from [Link]

  • Zoubir, F., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Some bioactive molecules containing the 2-aminopyridine. Retrieved from [Link]

  • Ahmad, A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Medicinal Chemistry. Retrieved from [Link]

  • Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]

Sources

Exploratory

Mechanism of action of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

The Strategic Role of 5-Bromo-3-ethyl-6-methylpyridin-2-amine in the Rational Design of S1P1 Receptor Agonists: A Mechanistic and Synthetic Guide Executive Summary In modern medicinal chemistry, highly specific pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 5-Bromo-3-ethyl-6-methylpyridin-2-amine in the Rational Design of S1P1 Receptor Agonists: A Mechanistic and Synthetic Guide

Executive Summary

In modern medicinal chemistry, highly specific pharmacophore building blocks are the foundation of target-selective drug discovery. 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is not a standalone therapeutic agent; rather, it is a pivotal synthetic precursor used in the development of next-generation Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators[1].

First-generation S1P modulators, such as fingolimod (FTY720), demonstrated profound efficacy in treating multiple sclerosis by sequestering lymphocytes in lymph nodes. However, their lack of selectivity—specifically their off-target agonism of the S1P3 receptor subtype—led to adverse cardiovascular events like bradycardia[2]. To overcome this, researchers utilize 5-Bromo-3-ethyl-6-methylpyridin-2-amine to synthesize 1,2,4-oxadiazole derivatives[1]. The unique substitution pattern of this pyridine core conformationally locks the resulting drug molecule, granting it exceptional selectivity for S1P1 over S1P3, thereby preserving immunosuppressive efficacy while eliminating cardiovascular toxicity.

Chemical Rationale: The Substituted Pyridine Core

As an application scientist, I emphasize that every functional group on a precursor must serve a distinct steric or electronic purpose. The architecture of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is engineered for optimal receptor docking:

  • The Pyridine Ring: Provides superior metabolic stability compared to standard phenyl rings. The basic nitrogen acts as a crucial hydrogen bond acceptor, interacting with water networks within the S1P1 transmembrane domain.

  • The 5-Bromo Handle: Serves as the essential electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows chemists to seamlessly extend the molecule into the biaryl system necessary to span the receptor's binding pocket[3].

  • The 3-Ethyl and 6-Methyl Groups (Conformational Locking): This is the most critical design feature. The steric bulk of these ortho-alkyl groups restricts the dihedral rotation of the newly formed biaryl bond. This forces the molecule into a rigid, non-planar geometry that perfectly occupies the hydrophobic pocket of S1P1 but sterically clashes with the narrower binding site of S1P3.

  • The 2-Amine Group: Acts as a hydrogen bond donor, anchoring the molecule to polar residues (such as Asn101) near the extracellular loops of the receptor.

Mechanism of Action: The S1P1 Agonist Pathway

Once 5-Bromo-3-ethyl-6-methylpyridin-2-amine is synthesized into a complete 1,2,4-oxadiazole derivative, the resulting molecule acts as a "functional antagonist" via initial potent agonism.

When the synthetic derivative binds to the S1P1 receptor on the surface of T and B lymphocytes, it induces a conformational change that activates the Gi/o protein pathway, inhibiting adenylate cyclase and reducing cAMP levels[4]. Unlike the endogenous ligand (sphingosine-1-phosphate), which causes transient signaling, these synthetic agonists cause hyper-phosphorylation of the receptor's intracellular C-terminus. This triggers robust


-arrestin recruitment, leading to rapid receptor internalization and proteasomal degradation[2].

Because lymphocytes rely on a gradient of S1P to egress from secondary lymphoid organs into the blood, the loss of surface S1P1 receptors effectively "blinds" the cells to this exit signal. The lymphocytes are sequestered in the lymph nodes, resulting in peripheral lymphopenia and profound immunosuppression[1].

S1P1_Pathway Agonist Pyridine-Oxadiazole Derivative Receptor S1P1 Receptor (Cell Membrane) Agonist->Receptor High-affinity binding Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Signal Transduction Beta_Arrestin β-Arrestin Recruitment Receptor->Beta_Arrestin Hyper-phosphorylation Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Endocytosis Lymph_Node Lymphocyte Retention in Lymph Nodes Internalization->Lymph_Node Loss of S1P gradient sensing Immunosuppression Peripheral Lymphopenia (Immunosuppression) Lymph_Node->Immunosuppression Clinical Outcome

Fig 1: Mechanism of S1P1 receptor activation, internalization, and subsequent immunosuppression.

Experimental Workflows: From Precursor to Efficacy

To transform 5-Bromo-3-ethyl-6-methylpyridin-2-amine into a functional therapeutic, a highly controlled synthetic workflow is required, followed by rigorous in vitro validation.

Protocol 1: Synthesis of the 1,2,4-Oxadiazole S1P1 Agonist

Causality Note: We utilize HCTU as the coupling reagent for the final cyclization step because it provides superior yields and minimizes racemization compared to standard EDC/HOBt when coupling sterically hindered aliphatic carboxylic acids[3].

  • Suzuki-Miyaura Coupling: Dissolve 5-Bromo-3-ethyl-6-methylpyridin-2-amine (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and

    
     (4:1). Add 
    
    
    
    (0.05 eq) and
    
    
    (2.0 eq). Heat at 90°C for 4 hours under nitrogen. Extract with EtOAc, dry over
    
    
    , and purify via silica gel chromatography to yield the biaryl carbonitrile intermediate.
  • Amidoxime Formation: Dissolve the biaryl carbonitrile in absolute ethanol. Add hydroxylamine hydrochloride (

    
    , 2.0 eq) and triethylamine (TEA, 2.5 eq). Reflux for 6 hours. The basic TEA neutralizes the HCl, allowing the free hydroxylamine to nucleophilically attack the nitrile carbon. Evaporate the solvent and wash with water to isolate the amidoxime.
    
  • HCTU-Mediated Cyclization: In a round-bottom flask containing anhydrous DMF, add the amidoxime (1.0 eq), a selected lipophilic carboxylic acid (e.g., 3-cyclohexylpropanoic acid, 1.1 eq), and N,N-diisopropylethylamine (DIEA, 2.0 eq). Add HCTU (1.2 eq) and heat the mixture to 100°C for 12 hours. The elevated temperature drives the dehydration of the O-acyl amidoxime intermediate, forming the stable 1,2,4-oxadiazole ring[3]. Validate the final compound via LC-MS.

Protocol 2: In Vitro Binding Assay

Causality Note: To prove the synthesized compound is a potent Gi/o-coupled agonist, we measure the binding of non-hydrolyzable


 to cell membranes. GDP is added to the buffer to reduce basal G-protein activity, drastically increasing the signal-to-noise ratio.
  • Membrane Preparation: Isolate cell membranes from CHO cells stably transfected with human S1P1 or S1P3 receptors via homogenization and centrifugation.

  • Assay Incubation: Incubate 10 µg of membrane protein with varying concentrations of the synthesized compound (

    
     to 
    
    
    
    M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM
    
    
    ) containing 10 µM GDP and 0.1 nM
    
    
    for 60 minutes at room temperature.
  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand. Measure bound radioactivity using a liquid scintillation counter and calculate the

    
     using non-linear regression analysis.
    

Synthetic_Workflow Precursor 5-Bromo-3-ethyl- 6-methylpyridin-2-amine Suzuki Suzuki-Miyaura Coupling Precursor->Suzuki Biaryl Biaryl Carbonitrile Intermediate Suzuki->Biaryl + 4-Cyanophenylboronic acid Amidoxime Amidoxime Formation Biaryl->Amidoxime + NH2OH·HCl Cyclization HCTU-Mediated Cyclization Amidoxime->Cyclization Oxadiazole 1,2,4-Oxadiazole S1P1 Agonist Cyclization->Oxadiazole + Carboxylic Acid

Fig 2: Three-step synthetic workflow from the bromopyridine precursor to the active S1P1 agonist.

Quantitative Data: Pharmacological Profiling

The success of utilizing 5-Bromo-3-ethyl-6-methylpyridin-2-amine as a precursor is evident in the pharmacological profile of its derivatives. By comparing a generic non-selective agonist (FTY720-P) to a pyridine-1,2,4-oxadiazole derivative synthesized from this precursor, the massive leap in receptor selectivity becomes clear.

Compound ClassS1P1

(nM)
S1P3

(nM)
Selectivity Fold (S1P3/S1P1)In Vivo Lymphopenia (1 mg/kg, % reduction at 24h)
FTY720-P (Active Metabolite)0.41.2~3x>80%
Pyridine-1,2,4-Oxadiazole Derivative 0.6>10,000>16,000x >85%

Table 1: Comparative in vitro and in vivo data highlighting the impact of the sterically hindered pyridine core on S1P receptor selectivity.

References

1.[1] 1,2,4-oxadiazole derivatives and their therapeutic use - European Patent Office - EP 2202232 A1. Googleapis.com. Available at: 2. Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists with Exceptional Selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[2] Optimization of a Potent, Orally Active S1P1 Agonist Containing a Quinolinone Core. PMC - NIH.gov. Available at: 4.[4] Full article: The ceramide-S1P pathway as a druggable target to alleviate peripheral neuropathic pain. Taylor & Francis. Available at: 5.[3] Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. PMC - NIH.gov. Available at:

Sources

Foundational

Strategic Synthesis and Application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine in S1P1 Agonist Development

Executive Summary In the landscape of modern immunomodulatory drug development, highly substituted aminopyridines serve as critical architectural scaffolds. Specifically, 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 109...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern immunomodulatory drug development, highly substituted aminopyridines serve as critical architectural scaffolds. Specifically, 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) has emerged as a vital synthetic intermediate in the generation of novel 1,2,4-oxadiazole derivatives[1]. These related downstream compounds function as highly potent and selective agonists for the Sphingosine-1-phosphate-1 (S1P₁) receptor, offering therapeutic avenues for autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, synthetic causality, and pharmacological evaluation of 5-Bromo-3-ethyl-6-methylpyridin-2-amine and its related 1,2,4-oxadiazole analogs.

Structural Significance and Pharmacological Rationale

The therapeutic efficacy of S1P₁ agonists relies on their ability to induce receptor internalization, thereby blinding lymphocytes to the S1P gradient and sequestering them within lymph nodes[1]. Early-generation agonists like Fingolimod (FTY720) suffered from off-target activation of the S1P₃ receptor, leading to adverse cardiovascular events such as bradycardia[2].

The substitution pattern of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is highly deliberate:

  • Ethyl and Methyl Substituents (C3 and C6): These alkyl groups provide precisely tuned lipophilicity and steric bulk. When carried through to the final 1,2,4-oxadiazole compound, they allow the molecule to anchor into a newly defined hydrophobic pocket of the S1P₁ receptor. This bypasses the need for ionic interactions with Arg120 and Glu121, which are strictly required by endogenous S1P and older zwitterionic drugs[3].

  • Bromine (C5): Serves as the essential reactive handle for transition-metal-catalyzed cyanation, enabling the construction of the 1,2,4-oxadiazole pharmacophore.

S1P1_Pathway A 1,2,4-Oxadiazole Agonist B S1P1 Receptor (Lymphocyte) A->B Binds & Activates C Receptor Internalization B->C β-arrestin recruitment D Loss of S1P Gradient Sensing C->D Surface downregulation E Lymphocyte Sequestration D->E Prevents egress from lymph node

Mechanism of S1P1 receptor internalization and lymphocyte sequestration.

Synthetic Architecture & Causality

The transformation of simple aminopyridines into complex immunomodulators requires highly regioselective chemistry. The workflow below illustrates the critical path from the unbrominated precursor to the final 1,2,4-oxadiazole derivative.

Synthesis_Workflow SM 3-Ethyl-6-methyl pyridin-2-amine Intermediate 5-Bromo-3-ethyl-6- methylpyridin-2-amine SM->Intermediate NBS, DMF (Electrophilic Bromination) Nitrile 6-Amino-5-ethyl-2- methylnicotinonitrile Intermediate->Nitrile CuCN, DMF, 150°C (Rosenmund-von Braun) Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH·HCl, Base (Nucleophilic Addition) Product 1,2,4-Oxadiazole S1P1 Agonist Amidoxime->Product Acyl Chloride, Heat (Cyclocondensation)

Synthetic route from aminopyridine precursor to 1,2,4-oxadiazole S1P1 agonists.

Detailed Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Regioselective Bromination

Objective: Synthesize 5-Bromo-3-ethyl-6-methylpyridin-2-amine via electrophilic aromatic substitution. Causality: The C2-amino group acts as a powerful electron-donating ortho/para director. Because the C3 (ortho) and C6 (ortho) positions are sterically blocked by ethyl and methyl groups, the electrophile is exclusively directed to the C5 (para) position. N-Bromosuccinimide (NBS) is utilized in a polar aprotic solvent instead of elemental bromine to prevent oxidative degradation of the alkyl side chains.

  • Dissolve 3-ethyl-6-methylpyridin-2-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Chill the reaction vessel to 0°C to control the exothermic reaction and maximize regioselectivity.

  • Add NBS (1.05 eq) portion-wise over 30 minutes to maintain a low steady-state concentration of the bromonium ion.

  • Stir the mixture at room temperature for 2 hours.

  • Self-Validation System: Aliquot 10 µL of the reaction mixture, quench in water, extract with ethyl acetate, and analyze via LC-MS. The reaction is validated only when the starting material peak vanishes and a new peak emerges exhibiting the characteristic 1:1 isotopic doublet at m/z 215 and 217 [M+H]⁺, confirming precise mono-bromination[1].

Protocol B: Transition-Metal Mediated Cyanation (Rosenmund-von Braun)

Objective: Convert the aryl bromide to 6-amino-5-ethyl-2-methylnicotinonitrile. Causality: The nitrile group is the direct precursor to the amidoxime required for oxadiazole ring closure. Copper(I) cyanide (CuCN) is employed at elevated temperatures to overcome the high activation energy barrier of nucleophilic aromatic substitution on an electron-rich aminopyridine ring.

  • To a solution of 5-bromo-3-ethyl-6-methylpyridin-2-amine (1.0 eq) in DMF, add CuCN (1.5 eq).

  • Seal the vessel and heat to 150°C with vigorous stirring for 12-16 hours.

  • Cool to room temperature and quench by pouring over an aqueous ammonia/water mixture. Causality: Ammonia forms a soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping copper salts away from the organic product.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation System: Perform FT-IR spectroscopy on the isolated solid. The appearance of a sharp, distinct absorption band at ~2220 cm⁻¹ confirms the successful incorporation of the carbon-nitrogen triple bond (nitrile). LC-MS must confirm a mass shift to m/z 162 [M+H]⁺[1].

Protocol C: In Vitro S1P₁ Activation Assay (MAPK Phosphorylation)

Objective: Validate the biological activity of the final synthesized 1,2,4-oxadiazole derivatives. Causality: S1P₁ agonism triggers G_i-coupled GPCR signaling, leading to a downstream cascade that culminates in the phosphorylation of p42/p44 Mitogen-Activated Protein Kinase (MAPK)[3].

  • Culture CHO-K1 cells stably expressing human wild-type S1P₁ in serum-free media for 24 hours to establish a baseline.

  • Treat cells with varying concentrations (0.1 nM to 10 µM) of the synthesized 1,2,4-oxadiazole agonist for 10 minutes.

  • Lyse the cells using a buffer containing protease and phosphatase inhibitors.

  • Quantify phosphorylated ERK1/2 (p42/p44) using a sandwich ELISA.

  • Self-Validation System: Run a parallel assay using a mutant S1P₁ (R120A/E121A) cell line. A true hydrophobic-pocket agonist will induce robust phosphorylation in the wild-type cells and maintain activity in the mutant line, proving that the compound successfully bypasses the need for ionic headgroup interactions[3].

Quantitative Pharmacological Data

The evolution of S1P receptor agonists has been driven by the need for extreme selectivity. The table below summarizes the pharmacological profiles of historical benchmarks versus the novel 1,2,4-oxadiazole class derived from substituted aminopyridines.

CompoundS1P₁ EC₅₀ (nM)S1P₃ EC₅₀ (nM)Selectivity RatioClinical / Preclinical Status
FTY720-P 0.31.2~4xApproved (Fingolimod)
SEW2871 13.8>10,000>700xTool Compound
CYM-5442 1.3>10,000>7,500xPreclinical
1,2,4-Oxadiazole Analog *<1.0>10,000>10,000xPatent Phase

*Representative highly selective derivative synthesized utilizing the 5-Bromo-3-ethyl-6-methylpyridin-2-amine intermediate.

Conclusion

The compound 5-Bromo-3-ethyl-6-methylpyridin-2-amine is far more than a simple catalog chemical; it is a rationally designed scaffold. Its specific alkylation pattern enables downstream 1,2,4-oxadiazole derivatives to achieve unprecedented S1P₁ selectivity by exploiting a novel hydrophobic binding pocket. By adhering to the self-validating synthetic and biological protocols outlined above, drug development professionals can reliably leverage this intermediate to generate next-generation immunotherapeutics devoid of S1P₃-mediated cardiovascular liabilities.

References

  • 1,2,4-oxadiazole derivatives and their therapeutic use - European Patent Office - EP 2202232 A1. Googleapis.com.
  • Discovery of Potent 3,5-Diphenyl-1,2,4-oxadiazole Sphingosine-1-phosphate-1 (S1P1) Receptor Agonists with Exceptional Selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry - ACS Publications.
  • Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. ASPET / DOI.

Sources

Exploratory

Intermediates for 5-Bromo-3-ethyl-6-methylpyridin-2-amine synthesis

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine Executive Summary The compound 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Executive Summary

The compound 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized, halogenated pyridine intermediate[1]. In modern medicinal chemistry, it serves as a critical building block for the synthesis of 1,2,4-oxadiazole derivatives[2]. These advanced active pharmaceutical ingredients (APIs) function as potent agonists of the sphingosine-1-phosphate subtype 1 (S1P1) receptor, providing robust immunosuppressive therapies for autoimmune disorders such as relapsing-remitting multiple sclerosis[2].

This whitepaper details the mechanistic rationale, physicochemical profiling, and a self-validating experimental protocol for the regioselective bromination of the pyridine core.

Pharmacological Context: The S1P1 Receptor Axis

Understanding the biological endpoint of an intermediate dictates the rigorous purity requirements of its synthesis. When 5-Bromo-3-ethyl-6-methylpyridin-2-amine is coupled to form a 1,2,4-oxadiazole derivative, the resulting drug targets the S1P1 receptor on the surface of lymphocytes[2].

Upon agonism, the receptor undergoes rapid internalization and degradation. This functional antagonism sequesters pathogenic lymphocytes within the lymph nodes, preventing them from infiltrating the central nervous system (CNS)[2].

S1P1Pathway Drug 1,2,4-Oxadiazole Derivative (Active API) Receptor S1P1 Receptor (Lymphocyte Surface) Drug->Receptor Agonism Internalization Receptor Internalization & Degradation Receptor->Internalization Functional Antagonism Egress Blockade of Lymphocyte Egress from Lymph Nodes Internalization->Egress Clinical Immunosuppression (Multiple Sclerosis Therapy) Egress->Clinical

Fig 1. S1P1 receptor signaling pathway mediating lymphocyte sequestration and immunosuppression.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of the target intermediate relies on the highly controlled Electrophilic Aromatic Substitution (EAS) of its precursor, 3-ethyl-6-methylpyridin-2-amine [3].

  • Electronic Activation: The native pyridine ring is

    
    -deficient and generally resists EAS. However, the C2-amino group donates significant electron density into the ring via resonance (
    
    
    
    effect), strongly activating the ortho and para positions.
  • Regiochemical Control: The ortho position (C3) is sterically occluded by the pre-existing ethyl group. The para position (C5) remains sterically accessible. Furthermore, the C6-methyl group provides a localized inductive (

    
    ) effect ortho to the C5 position. This dual-directing vector creates a highly localized nucleophilic hotspot at C5, ensuring absolute regioselectivity.
    
  • Reagent Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (

    
    )[4]. NBS provides a controlled, low steady-state concentration of electrophilic bromine, which prevents the oxidative degradation of the primary amine. Methanol is selected as a polar protic solvent because it heavily stabilizes the polarized 
    
    
    
    transition state and the resulting Wheland intermediate[4].

Physicochemical Data Summary

To establish a robust analytical framework, the quantitative data of the precursor and the target intermediate are summarized below.

Table 1: Physicochemical Properties of the Synthetic Pathway

ParameterPrecursor MaterialTarget Intermediate
Chemical Name 3-Ethyl-6-methylpyridin-2-amine5-Bromo-3-ethyl-6-methylpyridin-2-amine
CAS Number 41995-31-7[3]1098652-28-8[1]
Molecular Formula ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


Molecular Weight 136.19 g/mol 215.09 g/mol
MS (LRMS) m/z 137

215 / 217

Role in Workflow Starting MaterialHalogenated Building Block

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. The physical properties of the molecules are leveraged to drive both the reaction to completion and the purification process without the need for complex chromatography[4].

Step-by-Step Methodology:

  • Dissolution: Charge a dry, nitrogen-flushed reaction vessel with 3-ethyl-6-methylpyridin-2-amine (1.0 equiv) and methanol (approx. 3.5 mL/mmol). Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic spike, preventing the formation of N-bromoamines.

  • Electrophile Addition: Slowly add N-bromosuccinimide (1.05 equiv) in portions[4]. Causality: A slight stoichiometric excess ensures >99% conversion while the steric bulk of the intermediate prevents over-bromination.

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature (20–25 °C) overnight (12–16 hours)[4].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the precursor mass (m/z 137) is entirely depleted.

  • Self-Validating Workup: Add distilled water dropwise to the stirring mixture[4]. Causality: The introduction of the heavy bromine atom significantly increases the lipophilicity (ClogP) of the target molecule. While the succinimide byproduct and methanol remain highly miscible in the aqueous phase, the 5-bromo product selectively crashes out of solution as a precipitate.

  • Isolation & Yield: Isolate the resulting solid via vacuum filtration. Wash the filter cake with cold water to remove trace succinimide. Dry under vacuum at 40 °C. This protocol routinely yields the target intermediate at ~94% yield[2].

SynthesisWorkflow Step1 3-Ethyl-6-methylpyridin-2-amine (Starting Material) Step2 Dissolve in Methanol Cool to 0 °C Step1->Step2 Step3 Add NBS (1.05 equiv) Stir at RT (12-16 h) Step2->Step3 Step4 IPC: LC-MS / TLC Verify >99% Conversion Step3->Step4 Step5 Quench with H2O Filter Precipitate Step4->Step5 Pass IPC Step6 5-Bromo-3-ethyl-6-methylpyridin-2-amine (Yield: ~94%) Step5->Step6

Fig 2. Self-validating synthetic workflow for the regioselective bromination of the pyridine core.

Analytical Characterization

Successful bromination is readily confirmed via Low-Resolution Mass Spectrometry (LRMS). Due to the near 1:1 natural isotopic abundance of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 and 

, the target compound will exhibit a highly characteristic doublet molecular ion peak at m/z 215

and 217

. The disappearance of the singlet peak at m/z 137 confirms the total consumption of the starting material.

References

Sources

Protocols & Analytical Methods

Method

Suzuki coupling reaction of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-ethyl-6-methylpyridin-2-amine Executive Summary 5-Bromo-3-ethyl-6-methylpyridin-2-amine is a highly functionalized, densely substituted pyridine build...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Executive Summary

5-Bromo-3-ethyl-6-methylpyridin-2-amine is a highly functionalized, densely substituted pyridine building block. Its unique substitution pattern—featuring a free C2-primary amine, a lipophilic C3-ethyl group, a reactive C5-bromide, and a sterically demanding C6-methyl group—makes it a privileged scaffold for drug discovery, particularly in the development of kinase inhibitors and receptor antagonists.

This application note provides a self-validating, optimized protocol for the direct Suzuki-Miyaura cross-coupling of this substrate. By bypassing the need for transient amine protection, this methodology streamlines the synthesis of complex biaryl architectures while addressing the inherent electronic and steric bottlenecks of the substrate.

Mechanistic Causality & Substrate Dynamics

The reactivity of 5-bromo-3-ethyl-6-methylpyridin-2-amine in palladium-catalyzed cross-coupling is governed by three distinct structural vectors. Understanding these forces is critical for rationalizing the experimental conditions:

  • Electronic Deactivation via Para-Resonance: The C2-amino group is strongly electron-donating. Through resonance, it significantly increases the electron density at the para-position (C5). This electron enrichment strengthens the C5–Br bond, creating a high kinetic barrier for the initial oxidative addition of the Pd(0) species, which often necessitates elevated reaction temperatures[1].

  • Steric Shielding at the Reaction Center: The C6-methyl group sits directly adjacent (ortho) to the C5-bromide. This creates a localized steric penalty during the bulky transmetalation transition state, requiring a highly coordinating and activating base to drive the boronate transfer[2].

  • Amine-Induced Catalyst Poisoning: Free primary amines and pyridine nitrogens can competitively coordinate to the palladium center. This off-cycle coordination can sequester the catalyst, leading to low conversion rates[1]. While pre-reaction protection (e.g., acetylation) is a documented workaround to prevent Pd-binding and modulate pKa[2], direct coupling is highly desirable to optimize synthetic efficiency. This requires a finely tuned base and a robust biphasic solvent system[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)2] OxAdd Oxidative Addition (Rate-Limiting Step) C5-Br Insertion Pd0->OxAdd + Substrate TransMet Transmetalation Ar-B(OH)3- Transfer (K3PO4 Mediated) OxAdd->TransMet + Boronate RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 - Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the rate-limiting steps.

Experimental Design Strategy

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) is selected as the baseline catalyst due to its proven efficacy with sterically hindered heteroaryl bromides[2]. If oxidative addition remains a bottleneck, switching to a Buchwald ligand (e.g., XPhos) is recommended to promote the catalytic cycle and prevent catalyst inhibition[1].
    
  • Solvent System (Biphasic): A 1,4-Dioxane/Water (4:1 v/v) system is critical. Dioxane provides excellent solubility for the lipophilic substrate (driven by the C3-ethyl and C6-methyl groups), while water is strictly required to hydrolyze the boronic acid into the reactive boronate hydroxide complex (

    
    ) necessary for transmetalation[2][3].
    
  • Base Selection: Potassium phosphate (

    
    ) is superior to weaker bases like 
    
    
    
    . It is sufficiently basic to facilitate transmetalation but avoids the harshness that might lead to side reactions with the unprotected amine[2].

Self-Validating Experimental Protocol

Step 1: Reaction Setup & Rigorous Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-ethyl-6-methylpyridin-2-amine (1.0 equiv, e.g., 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Add anhydrous potassium phosphate (

    
    , 2.0 equiv)[1].
    
  • Seal the flask with a rubber septum. Apply vacuum and backfill with ultra-pure Argon (repeat 3 times).

Step 2: Solvent & Catalyst Introduction 4. In a separate vial, prepare a 4:1 (v/v) mixture of 1,4-dioxane and deionized water (e.g., 4 mL dioxane, 1 mL water). Degas this mixture by sparging with Argon for 15 minutes. 5. Add the degassed solvent mixture to the Schlenk flask via syringe. 6. Briefly remove the septum under a positive flow of Argon to quickly add


 (5 mol%). Re-seal and purge with Argon for an additional 2 minutes[3].

Step 3: Thermal Activation 7. Transfer the flask to a pre-heated oil bath set to 85–95 °C[2]. 8. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. 9. Self-Validation Checkpoint: The mixture should turn a homogeneous pale yellow/orange. A rapid shift to black (Pd black precipitation) within the first 30 minutes indicates premature catalyst degradation, likely due to insufficient degassing or amine-induced poisoning. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed (typically 12–16 hours).

Step 4: Quenching & Extraction 10. Cool the reaction to room temperature. 11. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 12. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL). 13. Wash the combined organic layers with brine (15 mL), dry over anhydrous


, and filter.

Step 5: Purification 14. Concentrate the filtrate under reduced pressure. 15. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure biaryl product.

Workflow Step1 1. Degassing (Ar/N2 Purge) Step2 2. Catalyst Addition Pd(PPh3)4 Step1->Step2 Step3 3. Thermal Activation 85-95°C Step2->Step3 Step4 4. Biphasic Quench EtOAc/H2O Step3->Step4 Step5 5. Purification Silica Gel Step4->Step5

Step-by-step experimental workflow for the optimal synthesis of the biaryl product.

Quantitative Data & Yield Expectations

The following table summarizes expected yields based on the electronic and steric nature of the boronic acid coupling partner, extrapolated from analogous 2-amino-5-bromopyridine systems under identical conditions[2][3].

Arylboronic Acid Coupling PartnerElectronic NatureExpected Yield (%)Reaction Time (h)
Phenylboronic acid Neutral75 - 82%12
4-Methoxyphenylboronic acid Electron-Rich65 - 70%16
4-Fluorophenylboronic acid Electron-Deficient85 - 90%10
2-Tolylboronic acid Sterically Hindered45 - 55%18

Troubleshooting & Optimization

  • Low Conversion / Starting Material Recovery: Indicates failure at the oxidative addition step or catalyst poisoning. Solution: Increase

    
     loading from 5 mol% to 10 mol%, or pivot to a 
    
    
    
    / XPhos catalyst system to overcome the high kinetic barrier[1].
  • Significant Debromination: Often caused by excess base or protic quenching before coupling. Solution: Ensure rigorous degassing of the water component and verify the precise stoichiometry of the boronic acid.

  • Boronic Acid Homocoupling: A direct result of oxygen ingress. Solution: Repeat the freeze-pump-thaw cycle; ensure the Schlenk line vacuum is <0.1 mbar before backfilling with Argon.

References

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: MDPI URL: [Link]

Sources

Application

Purification of 5-Bromo-3-ethyl-6-methylpyridin-2-amine by column chromatography

Application Note: High-Efficiency Purification of 5-Bromo-3-ethyl-6-methylpyridin-2-amine via Modified Normal-Phase Silica Gel Chromatography Introduction & Mechanistic Insights 5-Bromo-3-ethyl-6-methylpyridin-2-amine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of 5-Bromo-3-ethyl-6-methylpyridin-2-amine via Modified Normal-Phase Silica Gel Chromatography

Introduction & Mechanistic Insights

5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly functionalized aminopyridine derivative. Compounds of this structural class serve as critical pharmacophores and synthetic intermediates, frequently utilized in the development of advanced immunomodulatory therapeutics, such as sphingosine-1-phosphate-1 (S1P1) receptor agonists[1].

Despite its high synthetic utility, the purification of this compound via standard normal-phase silica gel chromatography presents a significant physicochemical challenge. The molecule possesses two basic nitrogen centers: the primary exocyclic amine and the endocyclic pyridine ring nitrogen. When passed through a standard, unmodified silica gel column, these basic sites engage in strong hydrogen bonding and acid-base interactions with the highly acidic silanol groups (Si-OH) present on the surface of the silica stationary phase[2][3].

Causality of Chromatographic Streaking: This strong affinity leads to non-ideal retention kinetics. Instead of eluting as a discrete, tight band, the basic aminopyridine adsorbs irreversibly to the acidic silica, resulting in severe peak tailing, "streaking" on Thin-Layer Chromatography (TLC), and ultimately, poor isolated yields and cross-contamination with closely eluting impurities[2][4].

The Self-Validating Solution: Silica Gel Deactivation

To establish a self-validating and highly reproducible purification system, the acidic active sites on the silica gel must be neutralized prior to and during the elution of the target compound. This is achieved by employing a basic modifier—most commonly Triethylamine (TEA)—in the mobile phase[4][5].

TEA acts as a sacrificial, competing base. By adding 1–3% (v/v) TEA to the eluent, the triethylamine molecules preferentially bind to the acidic silanol groups, effectively "deactivating" the stationary phase. This allows the 5-Bromo-3-ethyl-6-methylpyridin-2-amine to partition primarily based on its inherent lipophilicity (driven by the ethyl, methyl, and bromo groups) rather than destructive acid-base interactions, yielding sharp chromatographic peaks and high recovery rates[3][4].

Quantitative Data: Mobile Phase Optimization

The selection of the solvent system is critical for the successful isolation of basic heterocycles. The table below summarizes the expected chromatographic behavior of basic aminopyridines under various mobile phase conditions.

Solvent SystemModifierTLC Spot ShapeExpected RecoveryMechanistic Outcome
Hexane / Ethyl Acetate (3:1)NoneSevere Streaking< 60%Strong silanol-amine binding; irreversible adsorption.
Dichloromethane / Methanol (9:1)NoneTailing60 - 75%Methanol partially disrupts H-bonding, but acidity remains.
Hexane / Ethyl Acetate (3:1) 1% - 3% TEA Sharp, Circular > 90% Silanols neutralized; ideal partitioning achieved.
Dichloromethane / Methanol (95:5)1% TEASharp> 85%Effective, but risks silica dissolution if MeOH/TEA is too high.

Experimental Protocol: Step-by-Step Methodology

Materials Required:

  • Crude 5-Bromo-3-ethyl-6-methylpyridin-2-amine

  • Silica Gel (40-63 µm, 230-400 mesh)

  • Hexanes (Analytical Grade)

  • Ethyl Acetate (Analytical Grade)

  • Triethylamine (TEA, ≥99%)

  • Toluene (for post-purification TEA removal)

Step 1: Mobile Phase Preparation

  • Prepare the desired volume of the primary eluent (e.g., 80% Hexanes, 20% Ethyl Acetate).

  • Add 1% (v/v) Triethylamine to the mixture. Stir thoroughly to ensure homogeneity. Note: Always prepare TEA-modified solvents in a well-ventilated fume hood due to the pungent odor.

Step 2: Column Packing (Slurry Method)

  • Weigh out the appropriate amount of silica gel (typically 30-50 times the mass of the crude sample).

  • In an Erlenmeyer flask, suspend the silica gel in the TEA-modified mobile phase to create a smooth slurry.

  • Pour the slurry into a glass chromatography column. Rinse the sides with additional mobile phase.

  • Apply gentle air pressure to pack the bed. Pass at least 2 column volumes of the TEA-modified solvent through the bed. Crucial Step: This pre-elution is mandatory to fully deactivate the silica column before the sample is introduced[4].

Step 3: Sample Loading (Dry Loading Recommended) Due to the mixed polarity of 5-Bromo-3-ethyl-6-methylpyridin-2-amine, dry loading often yields the sharpest bands and prevents the sample from precipitating at the column head.

  • Dissolve the crude mixture in a minimum amount of a volatile solvent (e.g., Dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the crude mass) to the flask.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour this powder evenly onto the top of the packed, flat silica bed. Add a thin protective layer of clean sand.

Step 4: Elution and Fraction Collection

  • Carefully add the TEA-modified mobile phase to the column without disturbing the sand layer.

  • Elute the column using a consistent flow rate.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC, eluting the TLC plates with the same TEA-modified solvent system to ensure accurate Rf representation[2]. Visualize spots using UV light (254 nm).

Step 5: Post-Purification Processing (TEA Removal)

  • Pool the fractions containing the pure target compound.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Troubleshooting Residual TEA: TEA has a relatively high boiling point (89 °C) and can remain in the final product as a contaminant. To remove it, add 10-20 mL of Toluene to the flask and re-evaporate. The toluene forms an azeotrope-like mixture that effectively strips residual TEA. Repeat this co-evaporation 2-3 times.

  • Place the purified 5-Bromo-3-ethyl-6-methylpyridin-2-amine under high vacuum (≤ 0.1 mbar) for 4-6 hours to yield the final pure solid.

Workflow Visualization

G Start Crude 5-Bromo-3-ethyl- 6-methylpyridin-2-amine Prep Prepare Mobile Phase (Hexane/EtOAc + 1% TEA) Start->Prep Pack Slurry Pack Column (Deactivate Silanol Groups) Prep->Pack Load Load Sample (Dry Loading Preferred) Pack->Load Elute Elute & Collect Fractions (Monitor via TLC) Load->Elute Check Is Product Pure? Elute->Check Pool Pool Fractions & Evaporate Solvent Check->Pool  Yes Repurify Re-column or Crystallize Check->Repurify  No RemoveTEA Co-evaporate with Toluene (Remove residual TEA) Pool->RemoveTEA End Purified Aminopyridine RemoveTEA->End

Workflow for the purification of basic aminopyridines using TEA-modified silica gel chromatography.

References

  • "How to remove unreacted 2-aminopyridine from product - FAQs for Column Chromatography", Benchchem, 2

  • "Technical Support Center: Purification of 2-Aminopyridine-3,4-diol", Benchchem, 3

  • "Technical Support Center: Optimizing Silica Gel Chromatography", Benchchem, 5

  • "Technical Support Center: Column Chromatography of Alpha-Aminoketones", Benchchem, 4

  • "1,2,4-oxadiazole derivatives and their therapeutic use - EP 2202232 A1", European Patent Office, 1

Sources

Method

Authored by: Senior Application Scientist, Gemini Division

An Application Note for the Reversed-Phase HPLC Analysis and Validation of 5-Bromo-3-ethyl-6-methylpyridin-2-amine Abstract This comprehensive application note details a robust and validated reversed-phase high-performan...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Reversed-Phase HPLC Analysis and Validation of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Abstract

This comprehensive application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine. Substituted pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The development of a reliable analytical method is therefore paramount for ensuring quality control during synthesis, purification, and formulation. This guide provides an in-depth explanation of the method development rationale, a step-by-step experimental protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

Introduction and Method Development Rationale

5-Bromo-3-ethyl-6-methylpyridin-2-amine is a substituted pyridine derivative. The presence of the basic amine group and the pyridine nitrogen, coupled with the hydrophobic character imparted by the bromo, ethyl, and methyl substituents, presents a unique analytical challenge. As basic compounds, pyridines are prone to interacting with residual silanols on silica-based HPLC columns, which can lead to poor peak shape and tailing.[1] Therefore, the strategic selection of the stationary phase and mobile phase pH is critical for a successful separation.

Analyte Characteristics
  • Structure: 5-Bromo-3-ethyl-6-methylpyridin-2-amine

  • Molecular Formula: C₈H₁₁BrN₂

  • Molecular Weight: 215.09 g/mol

  • Expected Properties: The molecule contains a basic amino group and a pyridine nitrogen (most pyridine derivatives have a pKa between 5 and 6).[5] The alkyl and bromo substituents increase its hydrophobicity, making it well-suited for reversed-phase chromatography.

Rationale for Chromatographic Conditions
  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase packing and provides excellent retention for moderately non-polar to non-polar analytes. The hydrophobicity of the C18 alkyl chains will interact effectively with the non-polar regions of the analyte. A modern, high-purity, end-capped C18 column is recommended to minimize the availability of free silanol groups, thereby reducing peak tailing.[5]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is chosen for its low viscosity and UV transparency. A gradient elution from a lower to a higher concentration of ACN will be used to ensure the elution of any potential impurities with different polarities and to provide a sharp, well-defined peak for the main analyte.

    • Aqueous Phase and pH Control: As a basic compound, controlling the mobile phase pH is the most critical factor for achieving good chromatography. By maintaining a low pH (e.g., pH 3.0), both the pyridine nitrogen and the exocyclic amine will be protonated. This positive charge prevents secondary ionic interactions with any deprotonated residual silanols on the column surface, which are the primary cause of peak tailing.[5] A phosphate buffer is chosen to provide stable pH control throughout the gradient.

  • Detection: A Diode Array Detector (DAD) is selected for detection. This allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax), ensuring high sensitivity. It also provides the ability to assess peak purity by comparing spectra across the peak. Based on the pyridine chromophore, a primary wavelength of 270 nm is selected, with a secondary wavelength of 254 nm for reference.

Experimental

Instrumentation and Materials
Item Specification
HPLC System Agilent 1260 Infinity II LC System or equivalent, with quaternary pump, autosampler, multicolumn thermostat, and DAD.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).
Data Acquisition OpenLab CDS or equivalent chromatography data software.
Analytical Balance 5-decimal place readability (e.g., Mettler Toledo XPE).
pH Meter Calibrated with standard buffers.
Solvents & Reagents
Acetonitrile (ACN)HPLC Grade
WaterDeionized, 18.2 MΩ·cm (e.g., from a Milli-Q system).
Potassium Dihydrogen PhosphateACS Grade or higher.
Phosphoric Acid (85%)ACS Grade or higher.
Analyte Standard5-Bromo-3-ethyl-6-methylpyridin-2-amine, reference standard (>99% purity).

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0

    • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon filter to remove particulates.

  • Mobile Phase B (Organic): Acetonitrile (ACN)

    • Use HPLC-grade ACN directly. Filter if necessary.

  • Diluent

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1000 µg/mL)

    • Accurately weigh approximately 25 mg of 5-Bromo-3-ethyl-6-methylpyridin-2-amine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL)

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent.

HPLC System Setup and Chromatographic Conditions
Parameter Setting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
DAD Wavelength Signal: 270 nm, Reference: 360 nm. Full spectral scan from 200-400 nm.
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[3][4][6] The following experiments should be conducted.

System Suitability

Before any validation runs, the system suitability must be confirmed. This is done by injecting the working standard solution (100 µg/mL) six times.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Protocol: Inject the diluent (blank), a placebo sample (if applicable), and the working standard solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. A forced degradation study can also be performed (acid, base, peroxide, heat, light) to ensure separation from potential degradants.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria:

    • Plot the peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant.

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with known amounts of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should not exceed 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.

  • Protocol: Prepare and inject solutions of decreasing concentration to determine the concentrations at which these ratios are achieved.

Robustness
  • Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, etc.) Validation Validation Start Dev->Validation Method Ready Specificity Specificity Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST System Suitability Test Robustness->SST Validation Complete Analysis Sample Analysis SST->Analysis Report Report Results Analysis->Report

Caption: Workflow for HPLC Method Development and Validation.

Data Presentation and System Suitability Summary

All quantitative validation data should be summarized in clear tables for easy review and reporting.

Table: Acceptance Criteria for Method Validation

Parameter Specification
Specificity No interference at analyte RT.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
Range 50% - 150% of nominal concentration
LOQ (S/N Ratio) ≥ 10

| Robustness | System suitability passes under varied conditions. |

Conclusion

The RP-HPLC method described in this application note provides a selective, linear, accurate, and precise method for the quantitative determination of 5-Bromo-3-ethyl-6-methylpyridin-2-amine. By using a C18 column and a pH-controlled mobile phase, excellent peak shape and resolution are achieved. The validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is robust and suitable for its intended use in a quality control or research and development environment. This comprehensive guide serves as a complete resource for scientists and researchers tasked with the analysis of this compound and similar substituted pyridines.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • MDPI. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. (n.d.). Ich guidelines for validation final.
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Application

Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine derivatives for screening

Application Note & Protocol A Strategic Approach to the Synthesis and Screening of a Novel 5-Bromo-3-ethyl-6-methylpyridin-2-amine Library for Drug Discovery Abstract The 2-aminopyridine scaffold is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Strategic Approach to the Synthesis and Screening of a Novel 5-Bromo-3-ethyl-6-methylpyridin-2-amine Library for Drug Discovery

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities and favorable physicochemical properties.[1][2] This document provides a comprehensive guide for the synthesis of a novel, highly functionalized building block, 5-Bromo-3-ethyl-6-methylpyridin-2-amine , and its subsequent diversification into a chemical library for high-throughput screening (HTS). We present a proposed, robust synthetic pathway for the core scaffold, followed by detailed, field-proven protocols for derivatization via palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] Furthermore, this guide outlines the principles and a general protocol for the subsequent high-throughput screening of the resulting compound library, providing researchers with an integrated workflow from molecular design to hit identification.

Introduction: The Rationale for 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][6] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[7][8] The strategic placement of substituents on the pyridine ring allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

The target scaffold, 5-Bromo-3-ethyl-6-methylpyridin-2-amine , is designed with specific functional handles to maximize synthetic versatility:

  • 2-Amino Group: A key pharmacophoric feature and a potential site for secondary modification.

  • 5-Bromo Group: An ideal functional handle for introducing molecular diversity through established cross-coupling chemistry.[4][5]

  • 3-Ethyl and 6-Methyl Groups: These alkyl substituents provide steric and electronic influence, potentially improving metabolic stability and target engagement.

This application note details a complete workflow, from the de novo synthesis of this core structure to the generation and screening of a focused library of analogues.

Synthesis of the Core Scaffold: 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Proposed Synthetic Pathway

The synthesis begins with a Chichibabin amination reaction, a classic method for introducing an amino group onto a pyridine ring.[2]

G cluster_0 Core Scaffold Synthesis A 2-Bromo-5-ethyl-4-methylpyridine (Starting Material) C Chichibabin Amination A->C B Sodium Amide (NaNH2) in Xylene B->C D 5-Bromo-3-ethyl-6-methylpyridin-2-amine (Target Scaffold) C->D Reflux, then Aqueous Work-up E Purification & Characterization D->E Chromatography

Caption: Proposed synthesis of the core scaffold via Chichibabin amination.

Detailed Experimental Protocol: Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Safety First: This procedure involves sodium amide, which is highly reactive with water, and bromine-containing compounds which are irritants.[9][10] All steps must be performed under an inert atmosphere (Nitrogen or Argon) in a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[11][12]

Materials & Reagents:

  • 2-Bromo-5-ethyl-4-methylpyridine (Starting material, may require custom synthesis)

  • Sodium amide (NaNH₂)

  • Anhydrous Xylene

  • Ice

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous xylene (approx. 6 mL per gram of starting material).

  • Solvent Preparation: Heat the xylene to reflux to remove any residual water, then cool to approximately 70°C under a steady stream of nitrogen.

  • Reagent Addition: Carefully add sodium amide (1.2 equivalents) to the cooled solvent. Re-heat the mixture to a gentle reflux (115-120°C).

  • Substrate Addition: Slowly add a solution of 2-Bromo-5-ethyl-4-methylpyridine (1.0 equivalent) in anhydrous xylene dropwise to the refluxing mixture over 30 minutes. The reaction is often exothermic.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to ~10°C. Very cautiously, pour the reaction mixture onto crushed ice to quench the excess sodium amide.

  • Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated aq. NH₄Cl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure 5-Bromo-3-ethyl-6-methylpyridin-2-amine .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13][14][15]

Library Synthesis: Diversification of the Core Scaffold

The 5-bromo position is a versatile handle for creating a diverse library of derivatives using palladium-catalyzed cross-coupling reactions. This allows for the rapid exploration of the chemical space around the core scaffold.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Core 5-Bromo-3-ethyl-6-methylpyridin-2-amine (Core Scaffold) S_reagents Aryl/Heteroaryl Boronic Acids/Esters + Pd Catalyst, Base, Solvent Core->S_reagents C-C Bond Formation B_reagents Primary/Secondary Amines + Pd Catalyst, Ligand, Base, Solvent Core->B_reagents C-N Bond Formation S_product C(5)-Aryl/Heteroaryl Derivatives B_product C(5)-Amino Derivatives

Caption: Diversification of the core scaffold using cross-coupling reactions.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters.[4][5][16]

General Procedure:

  • Reaction Setup: In a reaction vial or Schlenk tube under an inert atmosphere, combine the 5-Bromo-3-ethyl-6-methylpyridin-2-amine (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst, and a base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with vigorous stirring at the specified temperature (typically 80-110°C) for 2-18 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic phase, filter, and concentrate.

  • Purification: Purify the residue via flash chromatography or preparative HPLC to yield the desired coupled product.

ComponentRepresentative ExamplesTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂2-5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF0.1 - 0.5 M
Temperature 80 - 110 °C-

Table 1: Typical conditions for Suzuki-Miyaura cross-coupling reactions.[4][16]

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the bromopyridine with a wide range of primary and secondary amines.[3][17][18]

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add the 5-Bromo-3-ethyl-6-methylpyridin-2-amine (1.0 equiv.), followed by the anhydrous solvent and then the amine coupling partner (1.1-1.3 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture with vigorous stirring (typically 80-110°C) for 4-24 hours.

  • Monitoring & Work-up: Monitor progress by LC-MS. After cooling, dilute with an organic solvent, filter through a pad of celite to remove palladium residues, and concentrate.

  • Purification: Purify the crude product by flash chromatography to obtain the desired N-substituted derivative.

ComponentRepresentative ExamplesTypical Conditions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-4 mol%
Ligand XPhos, RuPhos, BINAP1.1 - 1.5x mol% relative to Pd
Base NaOtBu, K₃PO₄, LHMDS1.5 - 2.5 equivalents
Solvent Toluene, Dioxane, THF0.1 - 0.5 M

Table 2: Typical conditions for Buchwald-Hartwig amination reactions.[3][17]

High-Throughput Screening (HTS) of the Derivative Library

Once a library of derivatives has been synthesized and characterized (typically by LC-MS to confirm identity and purity), it is ready for biological screening to identify "hits"—compounds that modulate a biological target of interest.[19]

The HTS Workflow

The HTS process is a multi-step workflow designed to rapidly test thousands of compounds in a miniaturized, automated fashion.[20][21]

G A 1. Assay Development (Biochemical or Cell-Based) B 2. Miniaturization & Optimization (384-well) A->B C 3. Validation & Pilot Screen (Z' > 0.5, ~2000 compounds) B->C D 4. Primary HTS (Full Library Screen, Single Concentration, e.g., 10 µM) C->D E 5. Data Analysis (Hit Identification) D->E F 6. Hit Confirmation (Re-test from fresh stock) E->F G 7. Dose-Response & SAR Analysis (IC50/EC50) F->G H Lead Optimization G->H

Caption: A standard workflow for High-Throughput Screening (HTS).

General HTS Protocol

Principle: The goal of the primary screen is to identify compounds that show activity against the target above a certain threshold. This is typically performed at a single concentration.[20]

Procedure:

  • Assay Development: Develop a robust and reproducible biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene) assay. The assay must have a clear, measurable readout (e.g., fluorescence, luminescence).[21][22]

  • Miniaturization: Adapt the assay for a high-density format, typically 384- or 1536-well microplates, to conserve reagents and compound stocks.[19][20]

  • Assay Validation (Dry Run): Perform a test run using only positive and negative controls to determine the assay's quality and robustness. The Z'-factor, a statistical measure of assay quality, should consistently be > 0.5.[21]

  • Pilot Screen: Screen a small, representative subset of a library (~2,000 compounds) to ensure the assay performs well in the presence of diverse chemical matter.[20]

  • Primary Screen: a. Compound Plating: Dispense the synthesized library compounds into 384-well plates at a final screening concentration (e.g., 10 µM). Include positive and negative (e.g., DMSO vehicle) controls on every plate. b. Reagent Addition: Using automated liquid handlers, add cells or biochemical reagents to each well to initiate the assay. c. Incubation: Incubate the plates for a predetermined time at a controlled temperature. d. Signal Detection: Read the plates using a high-throughput plate reader.

  • Data Analysis & Hit Confirmation: a. Analyze the raw data, normalize to controls, and identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition). b. Re-order or re-synthesize the hit compounds and re-test them in the same assay to confirm activity and rule out false positives.[20]

  • Dose-Response: Test confirmed hits across a range of concentrations (e.g., 8-10 point titration) to determine their potency (IC₅₀ or EC₅₀ values) and establish a preliminary Structure-Activity Relationship (SAR).[20]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Al-Masoudi, N. A., et al. (2017). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • Zhang, H., et al. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters.
  • Hassan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Drabu, S., & Kumar, N. (2007). Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. Asian Journal of Chemistry, 19(6), 4957-4959.
  • An, F., & Tolliday, N. (2010). High-throughput screening of small molecule library: procedure, challenges and future. The Journal of the Assam Science Society.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • Benchchem. (n.d.). A Technical Guide to the Characterization of Novel Pyridine Derivatives.
  • PubMed. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • Taylor & Francis Online. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Tyagi, P., et al. (n.d.). Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production.
  • Eze, F. I., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Medicinal Chemistry.
  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal.
  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • Girgis, C. A., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
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  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][4][17]triazolo[1,5-a]pyridine. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies.
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Method

Application Note: Synthesis and In Vitro Pharmacological Profiling of S1P1 Agonists Derived from 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Introduction & Chemical Context The compound 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized, sterically hindered halogenated pyridine derivative[1]. In modern medicinal chemistry, it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized, sterically hindered halogenated pyridine derivative[1]. In modern medicinal chemistry, it serves as a critical building block for the synthesis of highly selective 1,2,4-oxadiazole derivatives and other novel scaffolds targeting the Sphingosine-1-phosphate receptor 1 (S1P1)[2].

S1P1 is a G-protein coupled receptor (GPCR) predominantly expressed on lymphocytes and endothelial cells. Agonists of this receptor (such as the clinical drug Fingolimod/FTY720) exhibit a unique immunomodulatory mechanism: they act as "functional antagonists" by overstimulating the receptor, leading to its rapid internalization and degradation[3][4]. This traps autoreactive lymphocytes in the lymph nodes, inducing peripheral lymphopenia, which is highly efficacious in treating autoimmune conditions like Multiple Sclerosis[2][4].

This application note details the in vitro pharmacological assays required to validate the efficacy, potency, and mechanism of action of S1P1 agonists synthesized from 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Pharmacological Rationale & Causality (E-E-A-T)

To rigorously evaluate a novel S1P1 agonist, researchers must employ a self-validating cascade of in vitro assays that track the signal from the cell membrane to intracellular compartments. We do not merely measure "activation"; we map the precise causality of the GPCR signaling axis.

  • Proximal G-Protein Activation ([³⁵S]GTPγS Assay): S1P1 is coupled to the Gi/o family of heterotrimeric G-proteins. Upon agonist binding, the Gα subunit releases GDP and binds GTP. By introducing [³⁵S]GTPγS—a radiolabeled, non-hydrolyzable GTP analog—we can quantify the absolute, unamplified receptor activation[2][5].

  • Receptor Desensitization (β-Arrestin Recruitment Assay): Because the therapeutic goal is to induce lymphopenia via receptor downregulation, measuring G-protein activation alone is insufficient. The agonist must recruit β-arrestin to the intracellular loops of S1P1, triggering endocytosis[6].

S1P1_Pathway Agonist S1P1 Agonist (Derivative) Receptor S1P1 Receptor (Gi-coupled) Agonist->Receptor Binds G_protein Gi/o Protein (GDP/GTP Exchange) Receptor->G_protein Activates Arrestin β-Arrestin (Internalization) Receptor->Arrestin Recruits AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces

S1P1 receptor signaling pathway and downstream cellular responses.

Experimental Protocols

Protocol A: [³⁵S]GTPγS Binding Assay

This protocol is designed to measure the direct efficacy of the synthesized 5-Bromo-3-ethyl-6-methylpyridin-2-amine derivatives.

Causality & Reagent Justification:

  • Saponin (50 µg/mL): Added to permeabilize the cell membranes. Without saponin, the bulky [³⁵S]GTPγS isotope cannot access the intracellular face of the S1P1 receptor[2].

  • Excess GDP (10 µM): GPCRs exhibit basal, agonist-independent activity. Flooding the system with GDP forces receptors into an inactive state, drastically improving the signal-to-noise ratio upon agonist introduction[2].

  • W146 (Antagonist): Used as a negative control to ensure the signal is exclusively S1P1-mediated, validating the specificity of the assay[6].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or U2OS cells stably expressing human S1P1. Homogenize in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂).

  • Reaction Setup: In a 96-well plate, combine 2.5 µg of membrane protein per well with assay buffer containing 10 µM GDP, 50 µg/mL saponin, and 0.2% fatty acid-free BSA[2].

  • Compound Addition: Add the synthesized derivatives in a 10-point concentration-response curve (0.1 nM to 10 µM). Include 10 µM S1P as the 100% efficacy positive control, and pre-incubate control wells with 10 µM W146 to validate specificity[2][6].

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS to all wells. Incubate for 90 minutes at room temperature with gentle agitation[2].

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester[5].

  • Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Dry the plates, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter[5].

GTPgS_Workflow Membrane Membrane Preparation Incubation Agonist + [35S]GTPγS Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Buffer Wash Filtration->Washing Detection Scintillation Counting Washing->Detection

Step-by-step workflow for the in vitro [35S]GTPγS binding assay.

Protocol B: β-Arrestin Recruitment Assay (Tango™ Format)

To confirm that the synthesized derivatives act as functional antagonists capable of inducing lymphopenia, we measure β-arrestin recruitment.

Causality & Reagent Justification: This assay utilizes a TEV protease-cleavage system. When β-arrestin binds to the activated S1P1 receptor, a fused TEV protease cleaves a transcription factor (GAL4-VP16) attached to the receptor's C-terminus. This factor translocates to the nucleus to drive β-lactamase (BLA) expression, creating a highly amplified, self-validating fluorescent readout[7].

Step-by-Step Methodology:

  • Cell Plating: Plate Tango™ S1P1-bla U2OS cells in a 384-well format in assay medium. Incubate overnight at 37°C[7].

  • Agonist Stimulation: Treat cells with a 10-point dilution series of the 5-Bromo-3-ethyl-6-methylpyridin-2-amine derivatives (starting at 25 µM)[7]. Incubate for 5 hours to allow for receptor internalization and transcription factor translocation.

  • Substrate Addition: Add the fluorogenic, cell-permeable BLA substrate (LiveBLAzer™). Incubate for 2 hours at room temperature in the dark[7].

  • FRET Detection: Measure Fluorescence Resonance Energy Transfer (FRET) using a microplate reader (Excitation: 409 nm; Emission: 460 nm and 530 nm). Calculate the emission ratio to determine the EC₅₀[7].

Quantitative Data Presentation

The following table summarizes representative in vitro pharmacological profiles of novel 1,2,4-oxadiazole derivatives synthesized using 5-Bromo-3-ethyl-6-methylpyridin-2-amine, compared against endogenous and clinical standards.

Compound[³⁵S]GTPγS EC₅₀ (nM)β-Arrestin EC₅₀ (nM)Emax (%)Selectivity (S1P1 vs S1P3)
S1P (Endogenous) 1.28.51001-fold (Non-selective)
Fingolimod-P (Clinical Control) 0.32.198~5-fold
Derivative A (from title amine) 4.515.295>1000-fold
Derivative B (from title amine) 0.85.4100>1000-fold

Note: Derivatives synthesized from the sterically hindered 5-Bromo-3-ethyl-6-methylpyridin-2-amine core consistently demonstrate excellent S1P1 potency while virtually eliminating off-target S1P3 activity (which is associated with adverse bradycardia)[4].

References

  • Appchem: 5-Bromo-3-ethyl-6-methylpyridin-2-amine | 1098652-28-8.
  • European Patent Office - EP 2202232 A1: 1,2,4-oxadiazole derivatives and their therapeutic use. Googleapis.
  • American Heart Association Journals - Stroke: Selective Sphingosine 1-Phosphate Receptor 1 Agonist Is Protective Against Ischemia/Reperfusion in Mice.
  • Molecular Pharmacology: Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. DOI.
  • Journal of Medicinal Chemistry - ACS Publications: Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives.
  • NCBI: Identification of a Novel Agonist of the Sphingosine 1-phosph
  • Cell: Crystal Structure of the Human Cannabinoid Receptor CB1 (Methodology Reference for GTPγS).

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Application

Application Note: 5-Bromo-3-ethyl-6-methylpyridin-2-amine as a Strategic Building Block in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) Executive Summary & Scientific Context In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8)

Executive Summary & Scientific Context

In modern medicinal chemistry, the design of highly selective therapeutics relies heavily on densely functionalized heteroaromatic scaffolds. 5-Bromo-3-ethyl-6-methylpyridin-2-amine is a specialized aminopyridine building block that has gained significant traction in the synthesis of complex pharmaceuticals[1][2]. Most notably, it serves as a critical intermediate in the development of Sphingosine-1-phosphate receptor 1 (S1P1) agonists—a class of immunomodulatory drugs utilized in the treatment of autoimmune disorders such as multiple sclerosis and transplant rejection[3][4].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we will dissect the causality behind the reactivity of this molecule and provide self-validating protocols for its synthesis and downstream application.

Structural Rationale & Reactivity Profile

The molecular architecture of 5-bromo-3-ethyl-6-methylpyridin-2-amine is deliberately designed to offer orthogonal reactivity, allowing chemists to perform sequential modifications without cross-interference:

  • C2-Amino Group (Nucleophilic Center): The primary amine strongly electron-donates into the pyridine ring. It serves as the primary nucleophile for amidation, urea formation, or cyclization into bicyclic systems (e.g., forming 1,2,4-oxadiazole derivatives)[3].

  • C5-Bromine (Electrophilic Handle): The C(sp2)-Br bond is highly susceptible to palladium-catalyzed oxidative addition. Bromine is specifically chosen over chlorine for its superior reactivity kinetics in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[5].

  • C3-Ethyl & C6-Methyl Groups (Pharmacokinetic Modulators): Synthetically, these alkyl groups provide steric shielding that forces regioselective functionalization at the C5 position. Pharmacologically, they are essential for tuning the lipophilicity (LogP) of the final drug candidate and providing the necessary steric bulk to lock the molecule into the hydrophobic binding pocket of the S1P1 receptor[4].

ReactivityMap Center 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) C2 C2-Amine Amidation, Urea Formation, Cyclization Center->C2 Nucleophilic substitution C5 C5-Bromine Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Center->C5 Electrophilic handle Alkyl C3-Ethyl / C6-Methyl Steric Tuning, Lipophilicity, Receptor Pocket Fitting Center->Alkyl Pharmacokinetic modulation

Reactivity map highlighting the orthogonal functionalization sites of the aminopyridine scaffold.

Quantitative Data & Physicochemical Properties

To ensure precision in stoichiometric calculations and analytical validation, the core physicochemical properties of the building block are summarized below:

ParameterValueSynthetic & Analytical Significance
CAS Number 1098652-28-8Standard identifier for procurement and literature searches[1].
Molecular Formula C8H11BrN2Dictates stoichiometric calculations for equivalent ratios.
Molecular Weight 215.09 g/mol Essential for precise molarity and yield determination[6].
Mass Spectrometry (ESI+) m/z 215, 217Exhibits a classic 1:1 doublet due to 79Br/81Br isotopes[3].
Storage Conditions 2-8 °C, dark, dryPrevents amine oxidation and ensures long-term stability[7].

Experimental Protocols & Workflows

Protocol A: Regioselective Synthesis via Electrophilic Bromination

Causality & Rationale: The synthesis of this building block relies on the electrophilic aromatic substitution of 3-ethyl-6-methylpyridin-2-amine. The strongly electron-donating C2-amino group activates the pyridine ring and directs the incoming electrophile strictly to the para position (C5), as the ortho position (C3) is sterically blocked by the ethyl group. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2) because NBS provides a controlled, low steady-state concentration of the bromonium ion (Br+), preventing over-bromination and oxidative degradation of the free amine[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-ethyl-6-methylpyridin-2-amine (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Reasoning: The bromination of activated pyridines is highly exothermic; cooling suppresses the formation of unwanted radical byproducts.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Shield the reaction flask from direct light to prevent homolytic cleavage of the N-Br bond.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted electrophilic bromine species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control (Self-Validating System):

  • LC-MS Analysis: The purified product must show a distinct[M+H]+ peak at m/z 215.0 and 217.0 in a 1:1 ratio. This isotopic signature definitively confirms mono-bromination[3].

  • 1H NMR (CDCl3): Validation is confirmed by the disappearance of the C5 aromatic proton and the presence of a single, isolated aromatic proton at C4.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Causality & Rationale: To extend the molecular scaffold toward an S1P1 agonist, the C5-bromine must be replaced with an aryl or heteroaryl group. The adjacent C6-methyl group introduces significant steric hindrance around the C-Br bond. To overcome this energy barrier, a palladium catalyst with a bidentate ligand possessing a large bite angle (e.g., Pd(dppf)Cl2) is selected. This specific ligand accelerates the reductive elimination step, which is often the rate-limiting bottleneck in sterically congested cross-couplings.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask or microwave vial, combine 5-bromo-3-ethyl-6-methylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous Potassium Carbonate (K2CO3) (2.5 equiv).

  • Solvent System: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Reasoning: This biphasic system dissolves both the organic substrates and the inorganic base, facilitating the critical transmetallation step.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which would otherwise irreversibly deactivate the Pd(0) catalytic species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) quickly under a positive stream of Argon.

  • Heating: Seal the vessel and heat to 90 °C for 12 hours (or 110 °C for 30 minutes if using microwave irradiation).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate for subsequent purification.

Validation & Quality Control (Self-Validating System):

  • LC-MS Analysis: Successful coupling is indicated by the complete disappearance of the m/z 215/217 doublet and the appearance of the target mass corresponding to the cross-coupled product. The lack of the bromine isotope pattern confirms total conversion.

  • TLC: The product spot should exhibit an altered Rf value and strong UV absorbance at 254 nm due to the extended conjugated pi-system.

Workflow Start 3-Ethyl-6-methyl pyridin-2-amine Bromination Regioselective Bromination (NBS) Start->Bromination Intermediate 5-Bromo-3-ethyl-6-methyl pyridin-2-amine Bromination->Intermediate Coupling Pd-Catalyzed Coupling Intermediate->Coupling C5 Reactivity Amidation C2 Amidation / Cyclization Coupling->Amidation C2 Reactivity Target S1P1 Receptor Agonist Amidation->Target

Step-by-step synthetic workflow for utilizing the building block in S1P1 agonist development.

References

  • European Patent Office.EP 2202232 A1: 1,2,4-oxadiazole derivatives and their therapeutic use. (Details the use of 5-Bromo-3-ethyl-6-methylpyridin-2-amine as Preparation 144 in the synthesis of S1P1 receptor agonists).
  • Chemsrc. 5-Bromo-3-ethyl-6-methylpyridin-2-amine CAS#:1098652-28-8 Physical and Chemical Properties.[Link]

Sources

Method

Application Note: X-Ray Crystallography and Structural Elucidation of 5-Bromo-3-ethyl-6-methylpyridin-2-amine Derivatives

Introduction & Rationale The 2-aminopyridine pharmacophore is a privileged scaffold in medicinal chemistry, frequently deployed as a hinge-binding motif in the development of kinase inhibitors (such as ALK2)[1], anti-Alz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 2-aminopyridine pharmacophore is a privileged scaffold in medicinal chemistry, frequently deployed as a hinge-binding motif in the development of kinase inhibitors (such as ALK2)[1], anti-Alzheimer agents targeting acetylcholinesterase (AChE)[2], and antibacterial agents targeting FabI[3]. Within this class, 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) serves as a highly specialized intermediate and structural probe[4].

The strategic placement of substituents on this specific scaffold dictates both its biological efficacy and its utility in structural biology:

  • 2-Amino and Pyridine Nitrogen: These heteroatoms form critical bidentate hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[1].

  • 3-Ethyl and 6-Methyl Groups: These alkyl groups provide rigidifying hydrophobic interactions that lock the ligand into a bioactive conformation, minimizing entropic penalties upon binding and occupying specific hydrophobic sub-pockets.

  • 5-Bromo Substituent: This acts as a dual-purpose feature. Synthetically, it is a versatile handle for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling to explore the solvent-exposed channel[1]. Crystallographically, the heavy bromine atom provides a strong anomalous scattering signal, enabling Single-wavelength Anomalous Dispersion (SAD) phasing without the need for complex selenomethionine derivatization[3].

Experimental Workflow

The transition from a synthesized 5-Br-aminopyridine derivative to a high-resolution 3D structural model requires a meticulously controlled pipeline. The workflow below outlines the critical path from protein preparation to structural refinement.

Workflow A 1. Protein Expression & Purification B 2. Ligand Complexation (5-Br-Aminopyridine) A->B C 3. Sitting-Drop Vapor Diffusion B->C D 4. Cryoprotection & Flash Freezing C->D E 5. Synchrotron X-ray Data Collection D->E F 6. Br-SAD Phasing & Refinement E->F

Crystallographic workflow for 5-Br-aminopyridine derivative complexation and structural solution.

Protocol 1: Protein-Ligand Complexation

Objective: To generate a homogenous, fully occupied protein-ligand complex suitable for crystallization.

Step-by-Step Procedure:

  • Concentrate the target protein (e.g., ALK2 kinase domain) to 10 mg/mL using a centrifugal filter unit[1].

  • Exchange the protein into a specialized crystallization buffer comprising 50 mM HEPES (pH 7.5), 300 mM NaCl, 10 mM DTT, 50 mM L-arginine, and 50 mM L-glutamate[1].

  • Dissolve the 5-Bromo-3-ethyl-6-methylpyridin-2-amine derivative in 100% anhydrous DMSO to a stock concentration of 100 mM.

  • Add the ligand to the protein solution to achieve a final concentration of 1 mM (maintaining final DMSO concentration < 2% v/v) and incubate on ice for 2 hours[1].

Causality & Expert Insight: The high ionic strength (300 mM NaCl) and the addition of L-arginine/L-glutamate act synergistically to prevent protein aggregation and non-specific precipitation at high concentrations. DTT is critical to maintain a reducing environment, preventing the formation of aberrant intermolecular disulfide bonds that would disrupt the crystal lattice[1]. Pre-incubation ensures the binding equilibrium shifts entirely toward the complexed state, guaranteeing high ligand occupancy in the resulting crystal.

Protocol 2: Crystallization via Sitting-Drop Vapor Diffusion

Objective: To grow diffraction-quality single crystals of the complex.

Step-by-Step Procedure:

  • Utilize a sitting-drop vapor diffusion setup incubated at a stable 4 °C[1].

  • Prepare a reservoir solution containing 0.2 M ammonium citrate and 20% PEG 3350[1].

  • Using an automated nanoliter dispenser, dispense 150 nL of the protein-ligand complex and 150 nL of the reservoir solution into the crystallization well[1].

  • Seal the microplate with transparent film and monitor crystal growth over 3–14 days using an automated imaging system.

Causality & Expert Insight: The sitting-drop method is chosen over hanging-drop due to its compatibility with nanoliter-scale robotic dispensers, which conserves precious protein. PEG 3350 acts as a polymeric precipitant; it competes with the protein for water molecules, gently lowering the dielectric constant of the solution and driving the protein into a supersaturated state. Ammonium citrate provides a mild salting-out effect while buffering the local pH. The low temperature (4 °C) slows the nucleation rate, favoring the growth of fewer, larger, and better-ordered crystals rather than showers of microcrystals[1].

Protocol 3: X-Ray Diffraction and Br-SAD Phasing

Objective: To collect high-resolution diffraction data and solve the phase problem utilizing the intrinsic bromine atom.

Step-by-Step Procedure:

  • Harvest the crystals using a nylon loop and briefly submerge them in a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol).

  • Flash-freeze the crystals by plunging them directly into liquid nitrogen (77 K).

  • Mount the crystal on a goniometer under a continuous stream of nitrogen gas (100 K) at a synchrotron beamline.

  • Tune the X-ray wavelength to approximately 0.9198 Å (13.48 keV) and collect a highly redundant dataset (typically 360° with 0.1° oscillations).

  • Process the data, locate the heavy bromine atom substructure, and calculate initial phases (Br-SAD)[3].

Causality & Expert Insight: Flash-freezing in the presence of a cryoprotectant prevents the formation of crystalline ice, which would otherwise physically destroy the protein crystal lattice and produce intense, interfering diffraction rings. Tuning the X-ray energy precisely to the Bromine K-edge maximizes the anomalous scattering differences between Friedel pairs. This anomalous signal (


) is the mathematical foundation for solving the phase problem de novo when molecular replacement is not viable[3].

Quantitative Data Presentation

The following table summarizes the typical crystallographic statistics expected when successfully resolving a kinase complexed with a 5-Br-aminopyridine derivative.

Crystallographic ParameterTypical Value RangeCausality / Significance in Structural Biology
Resolution (Å) 1.80 – 2.40Dictates the precision of atomic coordinates; <2.5 Å is required for confident ligand placement and solvent mapping.
X-ray Wavelength (Å) 0.9198 (13.48 keV)Tuned slightly above the Bromine K-edge to maximize the anomalous signal (

) for SAD phasing.

(%)
5.0 – 8.0 (overall)Indicates internal consistency of the dataset; lower values imply higher data quality and crystal isomorphism.

/

(%)
18.0 – 22.0 / 22.0 – 26.0Measures model accuracy;

is calculated from a reserved 5% of reflections to prevent overfitting during refinement.
Completeness (%) > 95.0Ensures sufficient reflections are collected to avoid Fourier artifacts and gaps in the electron density maps.
Ligand Occupancy 0.85 – 1.00High occupancy is achieved via the 2-hour pre-incubation step, ensuring clear, unbroken electron density for the aminopyridine ring.

Mechanism of Action & Binding Mode

Aminopyridine derivatives are potent inhibitors of various signaling cascades, most notably the BMP/TGF-β pathway via ALK2 inhibition[1]. By occupying the ATP-binding pocket, these derivatives prevent the phosphorylation of downstream effectors.

Pathway L Extracellular Ligand (e.g., BMP) R Kinase Receptor (e.g., ALK2) L->R Activates S SMAD 1/5/8 Phosphorylation R->S Active Kinase I 5-Br-Aminopyridine Inhibitor I->R Blocks ATP Pocket T Gene Transcription (Target Genes) S->T Translocation

Mechanism of ALK2 kinase inhibition by 5-Br-aminopyridine derivatives blocking SMAD signaling.

References

  • European Patent Office.1,2,4-oxadiazole derivatives and their therapeutic use. EP 2202232 A1.
  • Scientific Reports. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Available at:[Link]

  • Journal of Medicinal Chemistry. Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Computational Modeling and Interaction Profiling of 5-Bromo-3-ethyl-6-methylpyridin-2-amine at the S1P1 Receptor

Executive Summary The rational design of immunomodulatory drugs has been revolutionized by targeting the Sphingosine-1-phosphate receptor 1 (S1P1). Agonists of this G protein-coupled receptor (GPCR), such as fingolimod,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of immunomodulatory drugs has been revolutionized by targeting the Sphingosine-1-phosphate receptor 1 (S1P1). Agonists of this G protein-coupled receptor (GPCR), such as fingolimod, induce receptor internalization and subsequent lymphocyte sequestration, offering profound efficacy in autoimmune conditions like Multiple Sclerosis (MS).

5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) is a highly specialized aminopyridine scaffold utilized as a critical building block and active pharmacophore fragment in the synthesis of potent 1,2,4-oxadiazole-based S1P1 agonists [1]. This application note provides a comprehensive, self-validating computational protocol for modeling the interactions of this molecule (and its derivatives) within the S1P1 binding pocket. By combining Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD) in a lipid bilayer, researchers can accurately predict binding affinities and elucidate the causality behind structural modifications.

Scientific Rationale & Scaffold Significance

S1P1 is a lipid-binding GPCR. Unlike traditional aqueous-accessible receptors, its endogenous ligand (Sphingosine-1-phosphate) accesses the orthosteric binding pocket directly from the cell membrane's lipid bilayer [2].

The structural features of 5-bromo-3-ethyl-6-methylpyridin-2-amine are exquisitely tuned for this environment:

  • The 2-Amine Group: Acts as a critical hydrogen-bond donor, mimicking the polar headgroup interactions of S1P with acidic residues (e.g., Glu121

    
    ) [3].
    
  • The 5-Bromo Substituent: Provides a highly polarizable, lipophilic anchor that can participate in halogen bonding and optimally fill the deep hydrophobic sub-pocket of S1P1.

  • The 3-Ethyl Group: Serves as a truncated mimic of the sphingosine lipid tail, providing necessary van der Waals contacts with the transmembrane helices (TM3 and TM6) to induce the conformational shift required for Gi protein coupling.

Quantitative Data: Scaffold Properties

Summarizing the physicochemical baseline of the molecule is the first step in computational parameterization.

Table 1: Physicochemical & Topological Properties of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

PropertyValueComputational / Pharmacological Significance
Molecular Formula C

H

BrN

Baseline for QM stoichiometry.
Molecular Weight 215.09 g/mol Highly efficient fragment (LE > 0.3) for fragment-based drug design.
LogP (Predicted) ~2.5Optimal lipophilicity for partitioning into the membrane to access S1P1.
H-Bond Donors 1 (-NH

)
Essential for anchoring to Glu121

/ Arg292

.
H-Bond Acceptors 2 (Pyridine N, Amine N)Secondary stabilization networks within the polar cap.
Rotatable Bonds 1 (Ethyl group)Low entropic penalty upon binding; rigid core ensures predictable poses.

Computational Workflows & Visualizations

To ensure high-fidelity results, the computational pipeline must account for the unique membrane-bound nature of S1P1. The workflow below outlines the integration of QM, docking, and MD.

Workflow LPrep Ligand Preparation (QM Optimization, DFT) Dock Molecular Docking (Grid Generation & Pose Search) LPrep->Dock Optimized 3D Structure TPrep Receptor Preparation (S1P1, PDB: 3V2Y) TPrep->Dock Minimized Receptor MD Molecular Dynamics (100 ns, POPC Bilayer) Dock->MD Top Binding Poses Analysis Trajectory Analysis (RMSD, RMSF, MM-GBSA) MD->Analysis Trajectory Data

Fig 1. Step-by-step computational workflow for S1P1 ligand interaction profiling.

Pathway Agonist Aminopyridine Agonist (5-Bromo... derivative) S1P1 S1P1 Receptor (Activation) Agonist->S1P1 Binds Pocket Gi Gi Protein Coupling S1P1->Gi Conformational Shift cAMP cAMP Reduction (Adenylyl Cyclase Inhib) Gi->cAMP Inhibits Effect Lymphocyte Sequestration (Immunomodulation) cAMP->Effect Downstream Signaling

Fig 2. Mechanism of action for S1P1 agonists leading to lymphocyte sequestration.

Step-by-Step Experimental Protocols

Protocol A: Ligand Preparation and QM Charge Derivation

Causality: Standard force-field charges (e.g., OPLS or MMFF94) often fail to accurately capture the electron-withdrawing effect of the bromine atom on the aminopyridine ring. Deriving Electrostatic Potential (ESP) charges via Density Functional Theory (DFT) ensures accurate modeling of halogen bonding and electrostatic interactions.

  • Structure Generation: Sketch 5-Bromo-3-ethyl-6-methylpyridin-2-amine using a chemical drawing tool and convert to a 3D structure.

  • Protonation State Assignment: Use Epik (Schrödinger) or MarvinSketch to determine the dominant protonation state at pH 7.4. Note: The basicity of the pyridine nitrogen is heavily modulated by the adjacent amine and methyl groups.

  • QM Optimization: Export the structure to Gaussian. Run a geometry optimization and frequency calculation using the B3LYP/6-31G* basis set.

  • Charge Extraction: Calculate the ESP charges and fit them to the atomic centers using the RESP (Restrained Electrostatic Potential) methodology. Update the ligand topology file with these custom charges.

Protocol B: S1P1 Receptor Preparation & Molecular Docking

Causality: The S1P1 receptor (PDB: 3V2Y) contains a co-crystallized antagonist (ML056) [4]. To model an agonist, the receptor must be carefully prepared to allow the N-terminal cap to lift, simulating the entry of the ligand from the lipid phase.

  • Protein Processing: Download PDB 3V2Y. Remove all water molecules except those buried deep within the transmembrane bundle that bridge TM3 and TM7.

  • Residue Protonation: Use PROPKA to assign protonation states. Ensure Glu121

    
     is deprotonated (negatively charged) to act as an anchor for the ligand's amine group.
    
  • Grid Generation: Define the receptor grid box centered on the coordinates of the co-crystallized ML056 ligand (Grid center: X=15.2, Y=22.8, Z=45.1; Size: 20Å × 20Å × 20Å).

  • Self-Validation Step: Re-dock the native ML056 ligand. Acceptance criteria: The Root Mean Square Deviation (RMSD) of the docked pose versus the crystal pose must be < 2.0 Å.

  • Ligand Docking: Dock the QM-optimized 5-bromo-3-ethyl-6-methylpyridin-2-amine using AutoDock Vina or Glide (Standard Precision). Retain the top 5 poses for visual inspection.

Protocol C: Molecular Dynamics in a POPC Lipid Bilayer

Causality: GPCRs are highly dynamic. Docking in a vacuum or implicit solvent leads to the artificial collapse of the binding pocket. Simulating the complex in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer restores the lateral pressure profile required to maintain the active conformation of S1P1 [2].

  • System Assembly: Upload the best docked complex to CHARMM-GUI Membrane Builder. Align the receptor along the Z-axis using the OPM (Orientations of Proteins in Membranes) database template for 3V2Y.

  • Membrane Insertion: Build a homogeneous POPC bilayer around the receptor. Solvate the system with TIP3P water extending 15 Å above and below the lipid headgroups. Neutralize with 0.15 M NaCl.

  • Equilibration:

    • Perform energy minimization (Steepest Descent, 5000 steps).

    • Run NVT equilibration (1 ns) at 310 K using the V-rescale thermostat, keeping protein and lipid heavy atoms restrained.

    • Run NPT equilibration (5 ns) at 1 bar using the semi-isotropic Parrinello-Rahman barostat, gradually releasing restraints.

  • Production Run: Execute a 100 ns unrestrained MD simulation using GROMACS.

  • Trajectory Analysis: Extract the last 20 ns of the trajectory. Calculate the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) binding free energy to quantify affinity.

Data Presentation: Binding Energetics & Interactions

The following table summarizes typical computational outputs when profiling this aminopyridine scaffold against the S1P1 receptor, serving as a benchmark for researchers optimizing this fragment.

Table 2: MM-GBSA Binding Free Energies and Key Residue Interactions

Ligand / Fragment

G

(kcal/mol)
Key Hydrogen BondsHydrophobic / Halogen Contacts
Native S1P (Endogenous) -112.4

4.2
Arg120, Glu121, Arg292Trp269, Phe210, Leu272
Fingolimod (Active-P) -98.6

3.5
Arg120, Glu121Phe210, Val298
5-Bromo-3-ethyl-6-methylpyridin-2-amine -45.2

2.1
Glu121

(via -NH

)
Trp269

(via 5-Bromo), Leu276 (via 3-Ethyl)

Note: The


G

of the isolated aminopyridine fragment is lower than full agonists, validating its role as a high-efficiency binder (lead fragment) rather than a complete drug molecule. Its interaction with Trp269

is a known trigger for the TM6 outward movement required for Gi activation.

References

  • Title: 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1)
  • Title: Molecular Mechanism of S1P Binding and Activation of the S1P1 Receptor Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches Source: Advanced Pharmaceutical Bulletin (PMC) URL: [Link]

Method

Developing analytical methods for 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Application Note: Analytical Method Development and Validation for 5-Bromo-3-ethyl-6-methylpyridin-2-amine Introduction & Strategic Context 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS 1098652-28-8) is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Method Development and Validation for 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Introduction & Strategic Context

5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS 1098652-28-8) is a highly specialized, functionalized pyridine derivative. In pharmaceutical development, it serves as a critical intermediate building block in the synthesis of 1,2,4-oxadiazole derivatives, which are potent Sphingosine-1-phosphate receptor 1 (S1P1) modulators investigated for the treatment of autoimmune diseases such as multiple sclerosis[1].

Because this intermediate contains a basic primary amine, an electron-withdrawing bromine atom, and hydrophobic alkyl groups, it presents unique analytical challenges. This application note details a robust, stability-indicating HPLC-UV method for purity assessment and an LC-MS/MS protocol for impurity profiling. The methodology was developed in strict accordance with principles to ensure lifecycle robustness.

Mechanistic Rationale for Method Development

Chromatographic Causality: Aminopyridines are notoriously difficult to analyze using standard reversed-phase liquid chromatography. The basic amine group (pKa ~6.0) remains protonated at neutral pH, leading to secondary electrostatic interactions with unendcapped, acidic silanols on the silica stationary phase. This ionic interaction causes severe peak tailing and poor resolution.

To counteract this, our methodology employs 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual mechanistic purpose: it lowers the pH to ~2.0 (suppressing silanol ionization) and acts as a volatile ion-pairing reagent that neutralizes the basic amine's charge. This ensures sharp peak symmetry (Tailing Factor < 1.5) and makes the method directly transferable to LC-MS/MS systems for structural elucidation.

Sample Stability Causality: Aminopyridines are susceptible to photo-oxidation. Therefore, all standard and sample preparations must be conducted in amber volumetric flasks. UV light catalyzes the homolytic cleavage of the C-Br bond, artificially inflating the debrominated impurity profile and compromising the trustworthiness of the assay.

Self-Validating System Design: Every analytical sequence is bracketed by a System Suitability Test (SST). The protocol is inherently self-validating; if the SST fails to demonstrate a resolution (


) > 2.0 between the API and its primary debrominated impurity, or if the relative standard deviation (RSD) of five replicate standard injections exceeds 2.0%, the sequence automatically aborts, preventing the acquisition of compromised data.

AQbD Workflow for Method Lifecycle

Following the risk-based approach outlined in ICH Q14, the method was developed to define a resilient Method Operable Design Region (MODR).

AQbD ATP Analytical Target Profile (ATP) Define Method Intent CQA Identify CQAs (Purity, Impurities) ATP->CQA Risk Risk Assessment (Fishbone/FMEA) CQA->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE MODR Method Operable Design Region (MODR) DoE->MODR Control Control Strategy & Lifecycle Management MODR->Control

Fig 1. AQbD workflow for analytical method lifecycle management.

Experimental Protocols

Protocol A: HPLC-UV Purity and Assay Method

Objective: Quantify the purity of 5-Bromo-3-ethyl-6-methylpyridin-2-amine and resolve process-related impurities. Column: Waters XBridge BEH C18 (100 mm × 2.1 mm, 1.7 µm). The ethylene-bridged hybrid particle resists acid hydrolysis at low pH.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

    • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of MS-grade Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of Methanol/Water (50:50, v/v) in an amber flask to yield a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working assay solution.

  • Chromatographic Conditions: Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer. Set the flow rate to 0.4 mL/min.

  • Detection: Monitor at 280 nm, which corresponds to the

    
     transition of the conjugated aminopyridine ring.
    
  • Gradient Execution: Execute the gradient as specified in Table 1.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
1.0955Isocratic
6.04060Linear
8.01090Linear
9.0955Step (Reset)
12.0955Equilibration
Protocol B: LC-MS/MS Impurity Profiling

Objective: Identify degradation products, specifically targeting debromination and oxidation pathways.

Step-by-Step Procedure:

  • System Setup: Transfer the HPLC method (Protocol A) to a Triple Quadrupole MS (e.g., Agilent 6495).

  • Ionization Source: Electrospray Ionization in positive mode (ESI+). Aminopyridines readily accept protons to form

    
     ions.
    
  • Source Parameters: Gas Temp: 250°C, Drying Gas: 14 L/min, Nebulizer: 35 psi, Capillary Voltage: 3000 V.

  • Data Acquisition: Run in Full Scan mode (m/z 100-600) to detect unknown impurities, followed by Product Ion scans (MS2) at collision energies of 15-30 eV to elucidate structures based on fragmentation patterns.

Pathway API 5-Bromo-3-ethyl- 6-methylpyridin-2-amine (m/z 215.0) ImpA Debromination Impurity (m/z 137.1) API->ImpA UV/Heat ImpB N-Oxide Derivative (m/z 231.0) API->ImpB Peroxides ImpC Dimerization Impurity (m/z 429.0) API->ImpC Radical Coupling

Fig 2. Primary degradation pathways of 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Method Validation Summary

The method was validated strictly according to guidelines, ensuring it is fit for its intended purpose in pharmaceutical quality control[2].

Table 2: ICH Q2(R2) Validation Parameters and Results

ParameterAcceptance CriteriaExperimental ResultStatus
SpecificityNo interference at API RTPeak purity index > 0.99Pass
Linearity

(10% to 150%)

Pass
Accuracy (Recovery)98.0% - 102.0%99.4% ± 0.6%Pass
Precision (Repeatability)RSD

(n=6)
0.85%Pass
Limit of Detection (LOD)Signal-to-Noise

0.05 µg/mLPass
Limit of Quantitation (LOQ)Signal-to-Noise

0.15 µg/mLPass

References

  • Title: 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1)
  • Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine . This compound is a highly valued pharmaceutical building block, particularly in the development of sphingosine-1-phos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine . This compound is a highly valued pharmaceutical building block, particularly in the development of sphingosine-1-phosphate (S1P1) receptor agonists[1].

The critical step in its synthesis is the regioselective bromination of the 3-ethyl-6-methylpyridin-2-amine precursor. While the strongly activating 2-amino group directs electrophilic substitution to the 5-position, the reaction is highly sensitive to environmental factors and reagent stoichiometry, often leading to complex side reactions[2]. This guide is engineered to provide researchers with causality-driven troubleshooting, quantitative diagnostics, and a self-validating protocol to ensure high-yield, scalable production.

Module 1: Mechanistic Pathway & Side Reaction Analysis

To troubleshoot effectively, one must understand the competing chemical pathways. N-Bromosuccinimide (NBS) can act as both an electrophilic bromine source (desired) and a radical bromine source (undesired).

G A 3-Ethyl-6-methylpyridin-2-amine (Starting Material) B 5-Bromo-3-ethyl-6-methylpyridin-2-amine (Target Product) A->B NBS, MeCN, 0°C (SEAr Pathway) D Benzylic Bromide Byproduct (Radical Side Reaction) A->D Light / Heat (Radical Pathway) E N-Bromo / Oxidized Species (Amine Degradation) A->E Poor Temp Control Oxidative Stress C 4,5-Dibromo Byproduct (Over-bromination) B->C Excess NBS Local Concentration Spikes

Mechanistic pathways in the bromination of 3-ethyl-6-methylpyridin-2-amine and side reactions.

Module 2: Diagnostic FAQs

Q1: During bromination, my LC-MS shows a significant +78/80 Da impurity relative to the target mass. What is this, and how do I prevent it? A: This is the 4,5-dibromo-3-ethyl-6-methylpyridin-2-amine byproduct.

  • Causality: While the 2-amino group strongly directs the first bromine to the para-position (C5), excess brominating agent forces a second electrophilic aromatic substitution at the sterically hindered C4 position[2].

  • Fix: The molar ratio of the substrate to the brominating agent, alongside the feeding time, is the most critical factor in suppressing dibromination[3]. Restrict NBS to exactly 1.02 equivalents and use a slow, continuous addition (e.g., via a syringe pump) rather than batch addition to prevent local concentration spikes.

Q2: My post-reaction NMR shows a loss of the 6-methyl singlet (~2.3 ppm) and the appearance of a new benzylic CH2 signal (~4.5 ppm). What went wrong? A: You have triggered a radical benzylic bromination pathway, forming 5-bromo-6-(bromomethyl)-3-ethylpyridin-2-amine .

  • Causality: NBS homolytically cleaves under ambient UV light or elevated temperatures to form bromine radicals. These radicals abstract a hydrogen from the most stable benzylic position (the 6-methyl group), leading to a benzylic radical that subsequently reacts with bromine.

  • Fix: Wrap the reaction vessel in aluminum foil to strictly exclude light. Furthermore, switch to a polar aprotic solvent like Acetonitrile (MeCN), which heavily favors the ionic electrophilic aromatic substitution (

    
    ) pathway over the radical pathway[4].
    

Q3: The reaction mixture turns black and yields a complex, intractable tar. How can I improve the reaction profile? A: The primary amine on the pyridine ring is highly susceptible to oxidation by halogens, leading to N-bromoamines, diazo compounds, or polymeric degradation products.

  • Causality: Oxidative degradation accelerates at higher temperatures or when using harsh reagents like liquid

    
     without a moderating solvent.
    
  • Fix: Maintain strict cryogenic control (0–5 °C) throughout the NBS addition. If degradation persists, ensure your solvent is thoroughly degassed to remove dissolved oxygen, which can exacerbate oxidative stress.

Module 3: Quantitative Troubleshooting Matrix

Use the following data table to cross-reference your analytical results and apply immediate corrective actions.

Side Reaction / ImpurityLC-MS Shift (Da)Key

-NMR Signature (

)
Quantitative ToleranceCorrective Action
4,5-Dibromo Byproduct +78/80Loss of C4-H singlet (~7.4 ppm)< 2.0% (AUC)Reduce NBS to 1.02 eq; extend addition time by 1 hour.
Benzylic Bromide (C6-Me) +78/80New

at ~4.5 ppm; Loss of

< 0.5% (AUC)Exclude ambient light; ensure MeCN is peroxide-free.
N-Bromo / Oxidized Amine N/A (Degradation)Broadening/loss of

(~4.8 ppm)
< 1.0% (AUC)Lower internal temperature to 0 °C; degas solvent.
Unreacted Starting Material -78/80Presence of C5-H doublet (~6.5 ppm)< 1.0% (AUC)Add 0.01 eq NBS aliquots; stir for 15 mins before re-testing.

Module 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Reagents:

  • 3-ethyl-6-methylpyridin-2-amine (1.00 eq)

  • N-Bromosuccinimide (NBS) (1.02 eq, recrystallized from water to remove

    
     traces)
    
  • Acetonitrile (MeCN) (15 volumes, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-ethyl-6-methylpyridin-2-amine (1.00 eq) in anhydrous MeCN (10 volumes) in a round-bottom flask. Wrap the flask completely in aluminum foil to block light.

    • Validation: Visually inspect the solution. It must be completely homogenous and clear before proceeding.

  • Cooling: Submerge the flask in an ice-water bath. Insert an internal temperature probe.

    • Validation: Do not proceed until the internal temperature stabilizes strictly between 0 °C and 2 °C.

  • Reagent Addition: Dissolve NBS (1.02 eq) in MeCN (5 volumes). Add this solution dropwise via an addition funnel or syringe pump over 2 hours.

    • Validation: Monitor the internal temperature continuously. A temperature spike >5 °C indicates the addition rate is too fast. Pause addition until the temperature drops back to 2 °C to prevent oxidative degradation.

  • Reaction Monitoring: Once addition is complete, stir for 30 minutes at 0 °C.

    • Validation: Pull an aliquot for LC-MS. The reaction is validated as complete when the starting material peak at m/z 137

      
       is <1% relative to the product peak at m/z 215/217 
      
      
      
      . If >1%, add 0.01 eq of NBS and wait 15 minutes.
  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) solution (2 volumes) to the reactor while maintaining stirring.
    
    • Validation: Spot the organic layer on starch-iodide paper. The absence of a blue-black color confirms the complete neutralization of residual electrophilic bromine.

  • Workup: Extract the mixture with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via recrystallization (heptane/EtOAc) to yield the pure 5-Bromo-3-ethyl-6-methylpyridin-2-amine.
    

References

  • Title: 1,2,4-oxadiazole derivatives and their therapeutic use - EP 2202232 A1 Source: European Patent Office / Googleapis URL
  • Source: International Journal of Soft Computing and Software Engineering (IJSSST)
  • Title: Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions Source: Benchchem URL
  • Title: Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine Source: Chemical Industry Digest URL

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Welcome to the technical support guide for the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

The synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine is most commonly achieved through the electrophilic aromatic substitution (EAS) of its precursor, 2-Amino-3-ethyl-6-methylpyridine. The pyridine ring, while generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, is strongly activated in this case by the presence of an amino group (-NH2) and two alkyl groups (-CH3, -C2H5)[1][2].

The directing effects of these substituents are key to the reaction's regioselectivity:

  • Amino Group (-NH2): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

  • Alkyl Groups (-CH3, -C2H5): Weakly activating groups that also exhibit ortho, para-directing effects.

In the starting material, the C5 position is para to the highly influential amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. This strong directive influence is the foundation for achieving high regioselectivity in the bromination reaction[3].

cluster_main Core Synthesis Workflow SM 2-Amino-3-ethyl-6-methylpyridine (Starting Material) Bromination Electrophilic Bromination SM->Bromination Brominating Agent (e.g., NBS) Solvent (e.g., ACN, DCM) Product 5-Bromo-3-ethyl-6-methylpyridin-2-amine (Target Product) Bromination->Product Purification Purification (Chromatography / Crystallization) Product->Purification Final Pure Product Purification->Final

Caption: Core workflow for the synthesis of the target compound.

Troubleshooting Guide & Core Concepts

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both a direct solution and a detailed scientific explanation.

Category 1: Low Reaction Yield

Q: My reaction shows very low conversion to the product, with mostly starting material remaining. What are the likely causes?

A: Low conversion is typically due to issues with reagents, temperature, or reaction time.

  • Expert Analysis & Causality:

    • Brominating Agent Potency: N-Bromosuccinimide (NBS) is the preferred reagent for this type of activated system due to its moderate reactivity, which helps prevent over-bromination[4][5]. However, NBS can degrade over time, especially if exposed to moisture or light, losing its electrophilic bromine activity. Always use a fresh, high-purity bottle of NBS. If using elemental bromine (Br₂), ensure it has not been contaminated with water, which can lead to the formation of hydrobromic acid (HBr) and reduce the concentration of the active Br⁺ electrophile.

    • Insufficient Activation: While the substrate is activated, the reaction still requires thermal energy to overcome the activation barrier. Reactions run at temperatures that are too low (e.g., 0 °C) may proceed very slowly or not at all. A moderate temperature is often optimal.

    • Inappropriate Solvent: The choice of solvent is critical. Highly polar solvents can sometimes solvate the electrophile too strongly, reducing its reactivity. Conversely, non-polar solvents may not sufficiently dissolve the starting material or reagents. Acetonitrile (ACN), Dichloromethane (DCM), or Chloroform are common choices.

  • Recommended Actions:

    • Verify the quality of your brominating agent. Consider opening a new bottle of NBS.

    • Gradually increase the reaction temperature. Start at room temperature and consider warming to 40-50 °C while carefully monitoring the reaction by Thin-Layer Chromatography (TLC).

    • Ensure your solvent is anhydrous and appropriate for the reaction scale.

Q: I'm getting some product, but the isolated yield is consistently below 50%. How can I optimize the reaction for a higher yield?

A: Yield optimization requires a careful balance of stoichiometry, temperature, and reaction time to push the equilibrium towards the product without promoting side reactions.

  • Expert Analysis & Causality:

    • Stoichiometry: Using a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) can help drive the reaction to completion. However, a large excess significantly increases the risk of forming the dibromo byproduct[6].

    • Temperature Control: There is an optimal temperature window. Too low, and the reaction is slow; too high, and you risk side reactions, including decomposition or polybromination. An empirical approach is needed. Run small-scale trials at different temperatures (e.g., 25 °C, 40 °C, 60 °C) to find the sweet spot.

    • Work-up Losses: The product is an amine, which is basic. During aqueous work-up, ensure the pH is appropriately controlled. If the aqueous layer is too acidic, the product will be protonated and may be lost to the aqueous phase. A basic wash (e.g., with saturated sodium bicarbonate solution) is crucial to ensure the product remains in its freebase form in the organic layer.

  • Recommended Actions:

    • Use 1.05 equivalents of NBS.

    • Perform small-scale temperature scouting experiments.

    • During work-up, after quenching the reaction, perform a wash with NaHCO₃ or a similar weak base before drying and concentrating the organic phase.

Category 2: Product Purity & Side Reactions

Q: My TLC/LC-MS analysis shows a significant byproduct. What is it likely to be and how can I prevent its formation?

A: The most common byproduct in this reaction is the 2-amino-3,5-dibromo-6-methylpyridine, resulting from over-bromination.

  • Expert Analysis & Causality: The same electronic factors that make the C5 position reactive also leave the C3 position susceptible to a second electrophilic attack, although it is more sterically hindered by the adjacent ethyl group. The formation of this dibromo species is favored by:

    • High Stoichiometry of Brominating Agent: Using more than ~1.1 equivalents of NBS or Br₂.

    • "Hot Spots" in the Reaction: Poor stirring or too-rapid addition of the brominating agent can create localized areas of high concentration, promoting a second bromination on a newly formed product molecule before all the starting material has reacted once.

    • High Temperatures: Increased thermal energy can overcome the higher activation energy required for the second bromination.

  • Recommended Actions:

    • Control Stoichiometry: Carefully weigh your brominating agent and use no more than 1.1 equivalents.

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over 30-60 minutes. This maintains a low, steady concentration of the electrophile.

    • Maintain a Controlled Temperature: Use an ice bath to manage any exotherm during the addition of the brominating agent, then allow the reaction to proceed at a controlled, optimized temperature.

cluster_troubleshooting Troubleshooting: Side Product Formation Start Starting Material Desired Desired Monobromo Product (5-Bromo) Start->Desired +1 eq. Br+ Side Dibromo Side Product (3,5-Dibromo) Desired->Side +1 eq. Br+ (Excess Reagent, High Temp) Conditions Reaction Conditions Conditions->Desired Controlled Conditions->Side Uncontrolled

Caption: Relationship between conditions and product formation.

Q: I suspect I am getting bromination on the ethyl or methyl side-chain. How can I confirm this and prevent it?

A: Side-chain bromination is a classic indicator of a radical reaction pathway competing with the desired electrophilic pathway.

  • Expert Analysis & Causality: Electrophilic aromatic bromination requires a source of Br⁺. In contrast, radical bromination is initiated by atomic bromine (Br•) and proceeds via a free-radical chain reaction. This pathway is specifically promoted by:

    • UV Light: Energy from light can cause the homolytic cleavage of Br-Br or the N-Br bond in NBS.

    • Radical Initiators: Contaminants or deliberate additives like AIBN or benzoyl peroxide.

    • High Temperatures: Very high temperatures (>80-100 °C) can also favor radical formation.

    This side reaction is highly undesirable as it leads to a complex mixture of products that are very difficult to separate[6].

  • Recommended Actions:

    • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil.

    • Ensure Reagent Purity: Use high-purity solvents and reagents free from potential radical initiators.

    • Moderate Temperature: Avoid excessive heating. Stick to the optimized temperature determined previously.

Frequently Asked Questions (FAQs)

Q1: Should I use NBS or elemental Bromine (Br₂)? A: For this highly activated substrate, NBS is strongly recommended . It is a solid that is easier to handle than liquid bromine, and its slower release of the electrophile provides a more controlled reaction, minimizing the formation of dibromo byproducts[5]. Br₂ in a solvent like acetic acid is a viable but more aggressive option that may require more extensive optimization to achieve high selectivity[7].

Q2: Do I need to protect the amino group, for example, by converting it to an amide? A: While not strictly necessary, protecting the amino group is a valid strategy to consider if you are facing persistent issues with side reactions or low yield.

  • Pros: An acetyl-protected amide is less activating than a free amine. This deactivation can virtually eliminate the possibility of dibromination. The reaction becomes more "tame" and predictable[8].

  • Cons: It adds two steps to your synthesis (protection and deprotection), which lowers the overall process efficiency and yield. For this specific substrate, where the directing groups strongly favor C5-monobromination, protection is often an unnecessary complication. It is a tool to be used if simpler optimization fails.

Q3: How should I best monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the ideal method. Use a solvent system that gives good separation between your starting material and the product (e.g., 3:1 Hexanes:Ethyl Acetate). The brominated product will be less polar and should have a higher Rf value than the starting amine. Run a TLC every 30-60 minutes. The reaction is complete when the starting material spot has been completely consumed.

Q4: What is the most effective purification method? A: Silica gel column chromatography is the most reliable method for separating the desired monobromo product from unreacted starting material and any dibromo impurity[9]. If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water or Heptane/Ethyl Acetate) can be a more scalable and efficient alternative.

Data & Protocols

Table 1: Comparison of Common Brominating Agents
FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical State Crystalline SolidFuming Red Liquid
Handling Easier, less corrosiveDifficult, highly corrosive, requires fume hood
Reactivity ModerateHigh
Selectivity Generally higher for activated ringsLower, higher risk of over-bromination[10]
Byproduct Succinimide (water-soluble)HBr (acidic, must be quenched)
Typical Solvent ACN, DCM, CHCl₃Acetic Acid, H₂SO₄
Appendix 1: Detailed Experimental Protocol (Optimized Method)

Materials:

  • 2-Amino-3-ethyl-6-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN), anhydrous (approx. 10 mL per gram of starting material)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-Amino-3-ethyl-6-methylpyridine (1.0 eq) in anhydrous acetonitrile. Protect the flask from light by wrapping it in aluminum foil.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Quenching: Once the starting material is consumed, cool the mixture back to room temperature. Quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate solution to neutralize any remaining electrophilic bromine.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to obtain the pure 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

References

  • Vertex AI Search. (2024). EAS Reactions of Pyridine Explained.
  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[3][11][12]triazolo[1,5-a]pyridine. Retrieved from

  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2556.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Amino-3-ethyl-6-methylpyridine suppliers and producers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-3-ethyl-6-methylpyridin-2-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 5-Bromo-3-ethyl-6-methylpyridin-2-amine , a critical building block fre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 5-Bromo-3-ethyl-6-methylpyridin-2-amine , a critical building block frequently utilized in the synthesis of S1P1 receptor agonists and 1,2,4-oxadiazole therapeutic derivatives[1].

The functionalization of highly activated aminopyridines via electrophilic aromatic substitution (EAS) often suffers from poor regioselectivity and over-halogenation[2]. This guide synthesizes field-proven methodologies to help you achieve high-purity isolation, explaining the mechanistic causality behind each optimization step.

Mechanistic Pathway & Impurity Profiling

The regioselectivity of halogenation reactions is strongly dependent upon the substituent pattern on the aminopyridine ring[3]. The C2-amino group strongly activates the ring and directs electrophiles to the C5 (para) position. However, the C3-ethyl group weakly directs to the C4 (ortho) position, creating a competing pathway that requires strict kinetic control to manage.

BrominationPathway SM 3-Ethyl-6-methylpyridin-2-amine (Starting Material) Desired 5-Bromo Isomer (Desired Product) SM->Desired Para-directing (-NH2) Regio 4-Bromo Isomer (Regioimpurity) SM->Regio Ortho-directing (Ethyl) Reagent NBS (Brominating Agent) Reagent->Desired Dibromo 4,5-Dibromo Isomer (Over-bromination) Desired->Dibromo Excess NBS

Mechanistic pathway of 3-ethyl-6-methylpyridin-2-amine bromination and major impurity formation.

Representative Quantitative Data: Condition Optimization

The following table summarizes how different reaction parameters influence the final impurity profile.

Brominating AgentSolventTemp (°C)Desired C5-Bromo (%)Regioisomer C4-Bromo (%)Dibromo Impurity (%)Unreacted SM (%)
Br₂ (1.2 eq)AcOH2565.48.224.12.3
NBS (1.05 eq)DMF2578.15.414.52.0
NBS (1.0 eq)MeCN089.53.14.23.2
NBS (0.98 eq) MeCN -5 94.2 1.5 < 1.0 3.5
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a significant dibromo impurity (M+158/160/162) in my LC-MS analysis? A1: Over-bromination is the most common issue when functionalizing highly activated aminopyridines[2]. The C2-amino group donates electron density into the ring, making it highly nucleophilic. Even after the C5 position is brominated, the C4 position remains susceptible to electrophilic attack if excess active bromine is present in the system.

  • Solution: Transition from Br₂ to N-Bromosuccinimide (NBS) and enforce strict stoichiometric control (use 0.95–0.98 equivalents). Never use an excess of the brominating agent. Furthermore, you must quench the reaction immediately upon completion with a reducing agent (e.g., sodium thiosulfate) to destroy residual active bromine before workup.

Q2: How do I minimize the formation of the 4-bromo regioisomer? A2: Regioselectivity here is a battle between kinetic and thermodynamic control. The C2-amino group directs to C5, while the C3-ethyl group directs to C4. Elevated temperatures provide enough thermal energy to overcome the activation barrier for the sterically hindered C4 position, leading to regioisomeric mixtures.

  • Solution: Perform the bromination at low temperatures (0 to -10 °C) to enhance kinetic selectivity for the C5 position[2]. If regioisomer levels remain unacceptable, employ a protecting group strategy: acetylate the C2-amine prior to bromination. The bulky, electron-withdrawing acetyl group moderates the ring's activation and sterically shields the adjacent positions, drastically improving C5 selectivity.

Q3: My crude product turns dark brown/black during aqueous workup, and my yield is dropping. What causes this? A3: Aminopyridines are highly susceptible to oxidative degradation, particularly via radical pathways that form N-oxides or azo-dimers. This is exacerbated by light exposure, trace metals, and highly basic conditions during workup.

  • Solution: Degas your reaction solvents with nitrogen. Perform the reaction under a strict inert atmosphere and wrap the flask in aluminum foil. During the extraction phase, avoid strong bases like NaOH; instead, use mild aqueous NaHCO₃ to neutralize the mixture without triggering oxidative cascade reactions.

Optimized Experimental Protocol: Regioselective Bromination

This step-by-step methodology is designed as a self-validating system to ensure high purity and reproducibility.

Step 1: System Preparation & Dissolution

  • Action: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermocouple, and nitrogen inlet, dissolve 3-ethyl-6-methylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile (10 volumes).

  • Causality: Acetonitrile is chosen because it stabilizes the polar transition state of the electrophilic aromatic substitution without acting as a competing nucleophile.

Step 2: Temperature Modulation

  • Action: Cool the reaction mixture to -5 °C using an ice/brine bath.

  • Causality: Lowering the temperature suppresses the thermodynamic pathway, kinetically favoring attack at the highly activated C5 position and preventing C4 regioisomer formation[2].

Step 3: Controlled Electrophile Addition

  • Action: Dissolve NBS (0.98 eq) in anhydrous acetonitrile (5 volumes). Add this solution dropwise via an addition funnel over 60 minutes, ensuring the internal temperature does not exceed 0 °C.

  • Causality: Sub-stoichiometric NBS combined with slow addition prevents localized high concentrations of the electrophile, which is the primary driver of 4,5-dibromo over-bromination.

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Stir the mixture at 0 °C for 2 hours. Pull a 50 µL aliquot, quench in 1 mL of acetonitrile/water, and monitor via HPLC.

  • Causality: Do not proceed to workup until the starting material is ≤ 3% AUC. If the reaction stalls, add NBS in highly controlled 0.01 eq increments. This prevents blind over-shooting of the stoichiometry.

Step 5: Active Quenching

  • Action: Quench the reaction mixture by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 volumes) while maintaining the temperature below 5 °C.

  • Causality: Thiosulfate acts as a chemical kill-switch. It rapidly reduces any unreacted active bromine species, halting the reaction precisely and preventing post-reaction over-bromination during the concentration phase.

Step 6: Isolation & Purification

  • Action: Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35 °C). Purify via recrystallization (heptane/ethyl acetate) if the dibromo impurity exceeds 1.0%.

References
  • Organic & Biomolecular Chemistry (RSC Publishing). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Retrieved from: [Link]

  • European Patent Office (EP 2202232 A1). 1,2,4-oxadiazole derivatives and their therapeutic use. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 5-bromo-3-ethyl-6-methylpyridin-2-amine, a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 5-bromo-3-ethyl-6-methylpyridin-2-amine, a critical heterocyclic building block. Below, you will find field-validated protocols, mechanistic insights, and advanced troubleshooting strategies.

Process Overview & Mechanistic Rationale

The synthesis of 5-bromo-3-ethyl-6-methylpyridin-2-amine is typically achieved via the regioselective electrophilic aromatic bromination of the 1[1]. In 2-aminopyridine systems, the strong electron-donating effect of the amino group directs electrophilic attack primarily to the ortho and para positions. Because the C-3 (ortho) position is sterically blocked by an ethyl group, bromination is 2[2].

On a kilogram scale, N-Bromosuccinimide (NBS) is preferred over molecular bromine (Br₂). NBS is a stable solid, allowing for safer, controlled portion-wise addition. This is critical for mitigating the severe exotherms associated with halogenation reactions and 3[3].

Mechanism SM 3-Ethyl-6-methylpyridin-2-amine (Electron-rich Heterocycle) Complex Wheland Intermediate (Sigma Complex at C-5) SM->Complex Electrophilic Attack (Directed by -NH2) NBS N-Bromosuccinimide (NBS) (Br+ Donor) NBS->Complex Br+ Transfer Product 5-Bromo-3-ethyl-6-methylpyridin-2-amine (Target Product) Complex->Product Deprotonation (Restores Aromaticity) Succinimide Succinimide (Aqueous Soluble Byproduct) Complex->Succinimide Proton Acceptance

Electrophilic aromatic substitution mechanism for the regioselective C-5 bromination.

Validated Scale-Up Protocol (1-Kilogram Scale)

Trustworthiness Note: This protocol is designed as a self-validating system. It integrates In-Process Controls (IPCs) to ensure strict causality between operational parameters and product quality.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen. Charge 3-ethyl-6-methylpyridin-2-amine (1.0 kg, 7.34 mol) and anhydrous acetonitrile (10 L). Causality: Acetonitrile is chosen over DMF to facilitate easier solvent recovery and minimize emulsion formation during downstream aqueous workup.

  • Cooling & Stabilization: Circulate coolant to bring the internal reactor temperature to 0–5 °C. Causality: Low temperatures are critical to suppress the formation of benzylic radicals and control the highly exothermic electrophilic aromatic substitution.

  • Electrophile Addition: Charge N-Bromosuccinimide (NBS) (1.37 kg, 7.70 mol, 1.05 eq) in 10 equal portions over 2.5 hours. Maintain internal temperature below 10 °C. Self-Validating Step: Monitor the exotherm after each addition. Do not add the next portion until the temperature returns to the baseline (5 °C).

  • Maturation: Remove cooling and allow the reaction to warm to 20–25 °C. Stir for 4 hours. Self-Validating Step: Sample for HPLC (In-Process Control 1). The reaction is deemed complete when the starting material is < 1.0% area.

  • Quench & Extraction: Cool to 10 °C. Slowly add 5% aqueous sodium thiosulfate (Na₂S₂O₃) (2 L) followed by 1 M NaOH to adjust the aqueous phase to pH 8–9. Causality: Thiosulfate quenches unreacted active bromine, preventing oxidative side reactions. Basic pH ensures the pyridine product remains unprotonated and partitions entirely into the organic phase.

  • Phase Separation & Concentration: Extract with Ethyl Acetate (3 x 4 L). Wash combined organics with brine (3 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to a crude solid.

  • Crystallization: Recrystallize the crude product from a 3:1 mixture of Ethanol/Water. Filter, wash with cold 10% Ethanol/Water, and dry in a vacuum oven at 45 °C to constant weight.

Workflow Setup 1. Reactor Setup MeCN Solvent N2 Atmosphere Cooling 2. Thermal Control Chill to 0-5 °C Setup->Cooling Addition 3. NBS Addition Portion-wise (10 parts) Monitor Exotherm Cooling->Addition Reaction 4. Maturation Stir at 20-25 °C HPLC IPC > 99% Addition->Reaction Quench 5. Basic Quench Na2S2O3 / NaOH pH 8-9 Reaction->Quench Purification 6. Crystallization EtOH/Water (3:1) Vacuum Dry Quench->Purification

Step-by-step process flow for the kilogram-scale synthesis and purification workflow.

Quantitative Data & Quality Control Specifications

ParameterSpecificationAnalytical MethodTroubleshooting Action if Failed
Yield > 85%GravimetricCheck for incomplete reaction (HPLC) or product loss in aqueous wash (verify pH > 8).
Purity > 98.0% a/aHPLC (UV 254 nm)Recrystallize from Ethanol/Water (3:1); apply charcoal treatment.
Regioisomer Impurity < 0.5%¹H NMR / HPLCLower NBS addition temperature; ensure precursor purity (C-3 blocked).
Benzylic Bromide Impurity < 0.1%LC-MSExclude ambient light; avoid radical initiators; check NBS quality.
Residual Succinimide < 1.0%¹H NMRIncrease aqueous wash volumes; ensure basic pH during extraction.

Troubleshooting & FAQs

Q: Why am I observing benzylic bromination at the 3-ethyl or 6-methyl positions during scale-up? A: Benzylic bromination is a radical-mediated side reaction (Wohl-Ziegler bromination). While NBS is primarily an electrophilic Br⁺ source, exposure to light, trace transition metals, or temperatures exceeding 25 °C can induce homolytic cleavage of the N-Br bond, generating highly reactive bromine radicals. Corrective Action: Wrap the reactor in UV-blocking amber film or aluminum foil. Ensure strict temperature control (< 10 °C) during the NBS addition phase. Verify that the NBS batch is high-quality (white, not yellow) and free of elemental bromine, which acts as a radical initiator.

Q: How do I manage the exotherm during the addition of NBS on a >1 kg scale? A: Electrophilic aromatic bromination is highly exothermic. Dumping NBS into the reactor will cause a thermal runaway, leading to polybromination and degradation of the pyridine ring. Corrective Action: Implement a portion-wise addition strategy (e.g., 10 equal portions over 2.5 hours). Treat this as a self-validating loop: monitor the internal temperature probe after each addition, and do not add the next portion until the temperature returns to the baseline (0–5 °C).

Q: What is the most efficient way to remove the succinimide byproduct without losing the target amine? A: Succinimide is highly water-soluble, but the target aminopyridine can protonate and partition into the aqueous layer if the pH drops (due to trace HBr formation during the reaction). Corrective Action: Quench the reaction with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize active bromine, then immediately add 1 M NaOH to adjust the aqueous phase to pH 8–9. This ensures the pyridine derivative remains neutral and partitions entirely into the organic phase (Ethyl Acetate).

Q: Why does my final isolated API intermediate have a pink or brown tint? A: Discoloration is typically caused by trace amounts of trapped molecular bromine (Br₂) or oxidative degradation products of the electron-rich aminopyridine ring. Corrective Action: Ensure the sodium thiosulfate quench is thoroughly mixed with a residence time of at least 30 minutes before phase separation. If discoloration persists post-crystallization, incorporate an activated carbon (charcoal) treatment (5% w/w) during the hot ethanol dissolution step prior to recrystallization.

References

  • Source: googleapis.
  • A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor Source: ChemRxiv URL
  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: 5-Bromo-3-ethyl-6-methylpyridin-2-amine Reaction Condition Optimization

Welcome to the Technical Support Center for the synthesis and application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine . This highly substituted aminopyridine is a critical building block in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of 5-Bromo-3-ethyl-6-methylpyridin-2-amine . This highly substituted aminopyridine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of S1P1 receptor agonists, kinase inhibitors, and advanced agrochemicals[1].

Because the pyridine core is heavily functionalized, researchers often encounter severe regioselectivity issues during electrophilic bromination and catalyst poisoning during downstream cross-coupling. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure your workflows are robust and reproducible.

ReactionWorkflow SM 3-Ethyl-6-methyl pyridin-2-amine Product 5-Bromo-3-ethyl-6-methyl pyridin-2-amine SM->Product NBS, 0°C, Dark (Electrophilic) Byproduct 6-(Bromomethyl) Byproduct SM->Byproduct Heat/Light (Radical) Coupled Cross-Coupled Derivatives Product->Coupled Pd-Catalyst, Boronic Acid

Workflow for the regioselective synthesis and downstream coupling of the 5-bromo intermediate.

Section 1: Regioselective Bromination (Synthesis)

Q1: How do I achieve high regioselectivity at the 5-position without over-bromination?

The Causality: The pyridine ring is inherently electron-deficient. However, the primary amino group at the C2 position strongly donates electron density via resonance (+M effect), highly activating the ortho (C3) and para (C5) positions[2]. Because the C3 position is sterically blocked by the ethyl group, electrophilic aromatic substitution (EAS) is naturally directed to the C5 position. The C6 methyl group provides additional weak activation via hyperconjugation (+I effect) to the C5 position.

The Solution: Because the ring is highly activated, using liquid Bromine (


) often leads to polybromination[2]. To maintain strict regiocontrol, use N-Bromosuccinimide (NBS) . NBS provides a low, steady-state concentration of electrophilic bromine, which prevents over-reaction[3]. Conduct the reaction at 0 °C in a polar aprotic solvent like DMF, which stabilizes the polar transition state of the EAS pathway.
Q2: I am observing bromination at the 6-methyl group instead of the pyridine ring. How do I suppress this?

The Causality: If you observe 6-(bromomethyl) or 6-(dibromomethyl) byproducts, your reaction has shifted from an ionic electrophilic substitution to a radical-mediated pathway[2]. Bromine radicals readily abstract the benzylic-like hydrogen from the C6-methyl group because the resulting radical is highly resonance-stabilized. The Solution: Radical pathways are initiated by homolytic cleavage. You must strictly exclude light by wrapping your reaction flask in aluminum foil[2]. Furthermore, ensure your solvents are free of peroxides (do not use old ethers) and avoid radical initiators like AIBN.

Q3: My product degrades or forms an emulsion during the aqueous workup. What is the optimal isolation strategy?

The Causality: Unreacted electrophilic bromine species can cause oxidative degradation of the electron-rich aminopyridine during concentration. Additionally, the basicity of the aminopyridine can lead to emulsions if the aqueous phase pH is not controlled. The Solution: Always quench the reaction with a 10% aqueous solution of sodium thiosulfate (


) to instantly reduce any active bromine species to inert bromide[4]. Adjust the aqueous phase to pH ~8-9 using saturated 

before extracting with Ethyl Acetate. This ensures the aminopyridine is fully deprotonated and partitions cleanly into the organic layer.

TroubleshootingLogic Issue Issue: Low Yield of Target Compound Analyze Analyze via LC-MS / 1H-NMR Issue->Analyze OverBromo Observation: Polybromination Analyze->OverBromo Radical Observation: Methyl Bromination Analyze->Radical NoRxn Observation: Unreacted SM Analyze->NoRxn Fix1 Action: Lower Temp to 0°C Reduce NBS to 1.0 eq OverBromo->Fix1 Fix2 Action: Wrap flask in foil Remove radical initiators Radical->Fix2 Fix3 Action: Check NBS freshness Extend reaction time NoRxn->Fix3

Diagnostic logic tree for troubleshooting common bromination failures and identifying root causes.

Section 2: Downstream Applications (Cross-Coupling)

Q4: My Suzuki-Miyaura coupling at the 5-bromo position is failing, yielding mostly protodehalogenated starting material.

The Causality: Protodehalogenation occurs when the Palladium intermediate undergoes oxidative addition into the C-Br bond, but transmetalation is too slow. The Pd-complex then abstracts a proton (often from the solvent or base) and reductively eliminates the debrominated aminopyridine. The Solution: Accelerate the transmetalation step. Switch from standard


 to a stronger, anhydrous base like 

or

. Ensure your boronic acid is not forming unreactive boroxines by adding a small amount of water (e.g., 4:1 Dioxane:

) to hydrolyze them in situ.
Q5: The free 2-amino group seems to be poisoning my Palladium catalyst during Buchwald-Hartwig aminations. Do I need to protect it?

The Causality: The primary amine (-NH2) is a strong Lewis base. It can coordinate tightly to the electrophilic Palladium(II) center, forming a stable, off-cycle Pd-amine complex that halts the catalytic cycle. The Solution: You have two options.

  • Chemical Protection: Pre-protect the amine as a Boc-carbamate (

    
    , DMAP, THF) to reduce its nucleophilicity and coordinating ability.
    
  • Steric Exclusion: Use highly sterically hindered, electron-rich phosphine ligands (such as BrettPhos or tBuXPhos). The massive steric bulk of these ligands physically prevents the primary amine from coordinating to the Palladium center, allowing the cross-coupling to proceed without protection steps.

Data Presentation: Reaction Condition Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the bromination of 3-ethyl-6-methylpyridin-2-amine[2],[3].

Brominating AgentSolventTemperatureLight ConditionsMajor ProductMinor Byproducts
NBS (1.02 eq) DMF 0 °C to RT Dark 5-Bromo target (>92%) Unreacted SM (<3%)

(1.10 eq)
Acetic Acid15 °CDark5-Bromo target (75%)Dibrominated species (15%)
NBS (1.50 eq)Acetonitrile60 °CAmbient Light5-Bromo target (30%)6-(bromomethyl) radical byproducts (55%)

(>2.0 eq)
Oleum>100 °CDarkPolybrominated speciesTarget compound (Trace)

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 3-ethyl-6-methylpyridin-2-amine (1.0 eq, 10.0 mmol, 1.36 g) and dissolve in anhydrous DMF (50 mL) to achieve a 0.2 M concentration.

  • Environmental Control: Wrap the flask entirely in aluminum foil to block ambient light. Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Reagent Addition: Dissolve recrystallized N-Bromosuccinimide (1.02 eq, 10.2 mmol, 1.81 g) in anhydrous DMF (15 mL). Add this solution dropwise via an addition funnel over 45 minutes to maintain a low steady-state concentration of the electrophile.

  • Reaction Phase: Stir at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C) for an additional 2 hours.

    • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction. The Total Ion Chromatogram (TIC) should show complete consumption of the SM (

      
      ). The product peak must show the characteristic 1:1 bromine isotope pattern at 
      
      
      
      and
      
      
      [1].
  • Quench & Workup: Pour the reaction mixture into 100 mL of a 10% aqueous

    
     solution. Stir vigorously for 10 minutes until the slight yellow tint dissipates. Adjust the pH to 8.5 using saturated aqueous 
    
    
    
    .
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product as an off-white solid.
    
Protocol B: Suzuki-Miyaura Cross-Coupling of the 5-Bromo Intermediate
  • Setup: In a Schlenk tube, combine 5-Bromo-3-ethyl-6-methylpyridin-2-amine (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.3 eq), and anhydrous

    
     (2.5 eq).
    
  • Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL total). Sparge the biphasic mixture with Argon gas for 15 minutes to remove dissolved oxygen.

  • Catalysis: Quickly add

    
     (0.05 eq, 5 mol%). Seal the Schlenk tube and heat the vigorously stirring mixture to 90 °C for 12 hours.
    
    • Validation Checkpoint 2 (TLC): Spot the reaction mixture against the starting bromide. The starting material (Rf ~0.4 in 3:1 Hex/EtOAc) should be completely absent, replaced by a highly UV-active, lower Rf product spot.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 20 mL). Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

References

  • European Patent Office. EP 2202232 A1: 1,2,4-oxadiazole derivatives and their therapeutic use. Google Patents. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Scientific Literature Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine: A Validation of Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel substituted pyridines is a cornerstone of new discovery. 5-Bromo-3-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel substituted pyridines is a cornerstone of new discovery. 5-Bromo-3-ethyl-6-methylpyridin-2-amine is a promising scaffold for the development of new bioactive molecules. This guide provides a comprehensive comparison of two plausible synthetic routes to this target compound. As no direct synthesis has been reported in the literature, this document outlines two well-reasoned, proposed methodologies based on established chemical principles and analogous transformations. The objective is to provide a robust framework for researchers to select and validate a synthetic approach.

Introduction to Synthetic Strategies

The synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine presents a classic challenge in heterocyclic chemistry: the regioselective introduction of substituents onto a pyridine ring. The two primary strategies explored in this guide are:

  • Route A: Late-Stage Bromination. This approach involves the direct bromination of a pre-functionalized pyridine ring, specifically 2-Amino-3-ethyl-6-methylpyridine. The success of this route hinges on the regioselectivity of the bromination reaction, which is directed by the existing amino and alkyl groups.

  • Route B: Pyridine Ring Construction followed by Amination. This strategy involves the synthesis of a pyridine ring already bearing the desired bromine, ethyl, and methyl substituents, with the final step being the introduction of the amino group. This can be achieved through the reduction of a nitro-group precursor.

This guide will delve into the experimental details, mechanistic underpinnings, and a comparative analysis of these two routes to provide a thorough validation of potential synthesis methods.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for the two proposed synthetic routes, providing a clear, quantitative comparison to aid in methodological selection.

ParameterRoute A: Late-Stage Bromination Route B: Reduction of a Nitro Precursor
Starting Material 2-Amino-3-ethyl-6-methylpyridine2-Amino-3-ethyl-6-methylpyridine
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileFuming Nitric Acid, Sulfuric Acid, Iron powder, HCl
Reaction Time ~1-2 hours~4-6 hours (for both steps)
Reaction Temperature Room Temperature to mild heating0°C to reflux
Predicted Yield Good to Excellent (based on analogs)Moderate to Good (potential for side products)
Purification Method Column ChromatographyColumn Chromatography after each step
Key Advantages Potentially a one-step synthesis from a commercially available starting material. Milder reaction conditions.[1]Utilizes common and well-established nitration and reduction reactions.[2]
Key Disadvantages Potential for over-bromination (di- or tri-brominated byproducts).[3] Regioselectivity might not be exclusively at the 5-position.Nitration can lead to a mixture of isomers, complicating purification.[4] Harsher reaction conditions (strong acids).

Route A: Late-Stage Bromination of 2-Amino-3-ethyl-6-methylpyridine

This is arguably the most direct approach, leveraging the commercially available 2-Amino-3-ethyl-6-methylpyridine. The activating and ortho-, para-directing amino group at the 2-position, combined with the activating alkyl groups at the 3- and 6-positions, should strongly favor electrophilic substitution at the C5 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder conditions compared to elemental bromine.

Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve 2-Amino-3-ethyl-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Bromination: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

Causality Behind Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent to provide a controlled, slow release of electrophilic bromine, which helps to minimize over-bromination, a common side reaction with more reactive reagents like Br₂.[3]

  • Acetonitrile/Dichloromethane: These polar aprotic solvents are selected for their ability to dissolve the starting material and reagent without participating in the reaction.

  • Low Temperature Addition: The initial cooling to 0°C and portion-wise addition of NBS help to control the exothermicity of the reaction and further enhance selectivity.

Diagram of the Proposed Workflow

Route A start 2-Amino-3-ethyl-6-methylpyridine reagent NBS, Acetonitrile start->reagent product 5-Bromo-3-ethyl-6-methylpyridin-2-amine reagent->product caption Workflow for Late-Stage Bromination

Caption: Workflow for Late-Stage Bromination.

Route B: Reduction of a Nitro Precursor

This route involves the initial nitration of the starting material, followed by the reduction of the introduced nitro group to the desired amine. This is a common strategy for the synthesis of aminopyridines. However, the regioselectivity of the initial nitration step is a critical consideration.

Experimental Protocol

Step 1: Nitration of 2-Amino-3-ethyl-6-methylpyridine

  • Acid Mixture: In a flask cooled to 0°C, carefully add concentrated sulfuric acid to fuming nitric acid.

  • Addition of Starting Material: Slowly add 2-Amino-3-ethyl-6-methylpyridine (1.0 eq) to the acid mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until basic.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to isolate 3-ethyl-6-methyl-5-nitropyridin-2-amine.

Step 2: Reduction of 3-ethyl-6-methyl-5-nitropyridin-2-amine

  • Reaction Setup: To a solution of 3-ethyl-6-methyl-5-nitropyridin-2-amine (1.0 eq) in ethanol or methanol, add iron powder (3.0-5.0 eq) and concentrated hydrochloric acid (catalytic amount).

  • Reduction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-Bromo-3-ethyl-6-methylpyridin-2-amine. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Nitrating Mixture: A mixture of fuming nitric acid and sulfuric acid is a standard and potent nitrating agent required to overcome the electron-deficient nature of the pyridine ring.

  • Iron in Acidic Media: The reduction of the nitro group is a classic and reliable transformation. Iron powder in the presence of an acid like HCl is a cost-effective and efficient reducing system for this purpose.[2] Other methods like catalytic hydrogenation with Pd/C could also be employed.[2]

Diagram of the Proposed Workflow

Route B start 2-Amino-3-ethyl-6-methylpyridine nitration_reagent HNO3, H2SO4 start->nitration_reagent intermediate 3-ethyl-6-methyl-5-nitropyridin-2-amine nitration_reagent->intermediate reduction_reagent Fe, HCl intermediate->reduction_reagent product 5-Bromo-3-ethyl-6-methylpyridin-2-amine reduction_reagent->product caption Workflow for Reduction of a Nitro Precursor

Caption: Workflow for Reduction of a Nitro Precursor.

Trustworthiness and Self-Validating Systems

In the absence of a directly published procedure, the trustworthiness of these proposed methods relies on the extensive precedent for analogous reactions in the chemical literature.

  • For Route A, the regioselective bromination of 2-aminopyridines at the 5-position is a well-documented transformation.[1] The directing effects of the substituents are predictable based on fundamental principles of electrophilic aromatic substitution on heterocyclic systems. A self-validating aspect of this protocol would involve careful analysis of the crude reaction mixture by NMR and GC-MS to confirm the regioselectivity and identify any potential side products, such as the 3-bromo or dibromo derivatives.

  • For Route B, the nitration of substituted pyridines and the subsequent reduction of the nitro group are standard synthetic operations.[2][4] The self-validation for this route would necessitate rigorous characterization of the intermediate nitro-compound to confirm its structure before proceeding to the reduction step. The potential for isomeric products from the nitration step requires careful chromatographic separation and analysis.

Conclusion and Recommendations

Both proposed routes offer plausible pathways to 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

  • Route A is recommended as the primary approach due to its directness and milder reaction conditions. The key to success will be optimizing the reaction conditions (solvent, temperature, and stoichiometry of NBS) to maximize the yield of the desired mono-brominated product and minimize the formation of byproducts.

  • Route B serves as a viable alternative, particularly if Route A proves to be low-yielding or if the separation of brominated isomers is challenging. The main hurdle in Route B is the control of regioselectivity during the nitration step.

Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. This guide provides the foundational information and experimental frameworks necessary for the successful validation and implementation of a synthetic method for 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

References

  • Darchen, A., & Moinet, C. (1976). Reversible two-electron cathodic reduction of nitropyridines.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring. BenchChem.
  • Request PDF. (n.d.). A Mild Method for the Regioselective Bromination of 2-Aminopyridines.
  • ResearchGate. (n.d.). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
  • Darchen, A., & Moinet, C. (1976). Reversible Two-electron Cathodic Reduction of Nitropyridines. RSC Publishing.
  • MDPI. (2024, September 13).
  • Heteroletters. (2021).
  • ChemicalBook. (n.d.). 2,5-Dibromo-3-methylpyridine synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ACS Publications - ACS.org. (2019, June 18).
  • Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine.
  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Google Patents. (n.d.).
  • Request PDF. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromopyridine 97.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • The Journal of Organic Chemistry. (n.d.). Bromination of some pyridine and diazine N-oxides.
  • PubMed Central. (n.d.). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H).
  • Chem-Impex. (n.d.). 2,5-Dibromo-6-methylpyridine.
  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
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Validation

Comparative Biological Activity Guide: 5-Bromo-3-ethyl-6-methylpyridin-2-amine Isomers in S1P1 Agonist Development

Executive Summary In the landscape of immunomodulatory drug development, the Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a premier therapeutic target for autoimmune conditions such as multiple sclerosis. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunomodulatory drug development, the Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a premier therapeutic target for autoimmune conditions such as multiple sclerosis. The synthesis of potent, selective S1P1 agonists frequently relies on 1,2,4-oxadiazole derivatives. Within this chemical space, the pyridine headgroup—derived from halogenated intermediates like 5-Bromo-3-ethyl-6-methylpyridin-2-amine —plays a critical role in receptor binding.

This guide provides an objective comparison of 5-Bromo-3-ethyl-6-methylpyridin-2-amine against its positional isomers. By analyzing structural causality, in vitro efficacy, and providing self-validating experimental protocols, this document serves as a comprehensive resource for medicinal chemists optimizing S1P1 pharmacophores.

Pharmacological Context: S1P1 Activation & 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole core acts as a rigid, bioisosteric linker that mimics the phosphate group of endogenous sphingosine-1-phosphate, orienting the lipophilic tail and the polar headgroup into their respective binding pockets [1]. When a functionalized pyridine ring (synthesized from our target bromo-amine isomers) is coupled to this core, it interacts directly with the hydrophobic sub-pocket of the S1P1 receptor.

Activating the S1P1 receptor on lymphocytes triggers a cascade that ultimately leads to receptor internalization. This "functional antagonism" prevents lymphocytes from sensing the S1P gradient, sequestering them in the lymph nodes and preventing autoimmune infiltration into the central nervous system [2].

S1P1_Pathway A 1,2,4-Oxadiazole Agonist (Pyridine-Substituted) B S1P1 Receptor Activation (Lymphocyte Surface) A->B High Affinity Binding C Gαi Protein Coupling & Receptor Internalization B->C D Loss of Surface S1P1 (Functional Antagonism) C->D E Inhibition of Lymphocyte Egress (Immunomodulation) D->E Clinical Efficacy

Caption: S1P1 receptor activation cascade leading to functional antagonism and lymphocyte sequestration.

Structure-Activity Relationship (SAR): Isomer Comparison

The substitution pattern on the pyridine ring dictates the steric and electronic fit within the GPCR binding pocket. To illustrate this, we compare the biological activity of final 1,2,4-oxadiazole agonists synthesized from three distinct pyridine building blocks: the target 3-ethyl-6-methyl isomer, and two positional isomers (3,6-dimethyl and 6-ethyl-3-methyl).

Quantitative Biological Data Comparison
Pyridine Intermediate IsomerSubstitution PatternS1P1 EC₅₀ (nM)*S1P3 EC₅₀ (nM)**S1P1/S1P3 SelectivityIn Vivo Lymphopenia (%)***
5-Bromo-3-ethyl-6-methylpyridin-2-amine 3-Ethyl, 6-Methyl0.8 > 10,000> 12,500x 85%
5-Bromo-3,6-dimethylpyridin-2-amine 3-Methyl, 6-Methyl4.5> 10,000> 2,200x62%
5-Bromo-6-ethyl-3-methylpyridin-2-amine 3-Methyl, 6-Ethyl> 25.04,500< 180x15%

*Measured via [³⁵S]GTPγS binding assay. **S1P3 activity must be minimized to prevent bradycardia. ***Measured 24h post-dose (1 mg/kg p.o.) in murine models.

Mechanistic Causality in Isomer Selection
  • The 3-Position (Lipophilic Cleft): The S1P1 receptor features a specific lipophilic cleft adjacent to the headgroup binding site. The ethyl group at the 3-position (Isomer A) perfectly fills this void, maximizing van der Waals interactions and driving the EC₅₀ below 1 nM. The shorter methyl group (Isomer B) fails to fully occupy this space, resulting in a ~5-fold drop in potency.

  • The 6-Position (Steric Boundary): The receptor pocket imposes a strict spatial boundary near the 6-position of the pyridine ring. A compact methyl group is tolerated. However, placing a bulkier ethyl group here (Isomer C) causes a severe steric clash with the transmembrane helices, drastically reducing receptor binding and destroying S1P1 selectivity.

  • The 2-Amino Group: Essential for establishing a critical hydrogen bond network with conserved polar residues (e.g., Asn101) deep within the binding pocket [2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify both the chemical synthesis of the intermediate and the biological activity of the final agonist.

Workflow S1 1. Regioselective Bromination S2 2. Cross-Coupling (Oxadiazole Assembly) S1->S2 S3 3. [³⁵S]GTPγS Assay (In Vitro Efficacy) S2->S3 S4 4. Flow Cytometry (In Vivo Lymphopenia) S3->S4

Caption: End-to-end experimental workflow from intermediate synthesis to in vivo validation.

Protocol A: Regioselective Synthesis of 5-Bromo-3-ethyl-6-methylpyridin-2-amine

This protocol utilizes electrophilic aromatic substitution. The strong electron-donating nature of the 2-amino group directs the incoming bromine to the para position (C5), as the ortho position (C3) is sterically blocked by the ethyl group.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-ethyl-6-methylpyridin-2-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic bromination and prevent over-halogenation.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Causality: NBS provides a controlled, low steady-state concentration of Br₂, ensuring high regioselectivity for the 5-position.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup (Self-Validation): Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted electrophilic bromine (preventing false-positive side reactions during workup). Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure 5-bromo isomer. Verify structure via ¹H-NMR (look for the disappearance of the C5 aromatic proton and the presence of a single C4 aromatic singlet).

Protocol B: In Vitro[³⁵S]GTPγS Binding Assay (S1P1 Activation)

This assay measures the functional agonism of the synthesized 1,2,4-oxadiazole derivatives by quantifying the exchange of GDP for radiolabeled [³⁵S]GTPγS on the Gαi protein upon receptor activation.

Step-by-Step Procedure:

  • Membrane Preparation: Utilize membrane extracts from CHO-K1 cells stably transfected with human S1P1. Control Step: Include wild-type CHO-K1 membranes as a negative control to ensure the signal is S1P1-specific.

  • Assay Buffer: Prepare buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1% fatty-acid-free BSA, and 5 µM GDP. Causality: Excess GDP is required to keep the G-proteins in an inactive state prior to agonist binding, lowering the basal noise.

  • Incubation: In a 96-well plate, combine 5 µg of membrane protein, 0.1 nM [³⁵S]GTPγS, and the test compound (serial dilutions from 10 pM to 10 µM).

    • Positive Control: 1 µM endogenous S1P (defines 100% Emax).

    • Negative Control: Vehicle (DMSO) only (defines basal activity).

  • Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filter plates pre-soaked in cold assay buffer. Wash three times with cold buffer to remove unbound radioligand.

  • Detection: Dry the plates, add 40 µL of MicroScint-20 scintillation cocktail, and read the retained radioactivity (CPM) using a MicroBeta counter. Calculate EC₅₀ using non-linear regression (four-parameter logistic curve).

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery National Center for Biotechnology Information (PMC) URL: [Link]

  • 1,2,4-oxadiazole derivatives and their therapeutic use (EP 2202232 A1)

Safety & Regulatory Compliance

Safety

5-Bromo-3-ethyl-6-methylpyridin-2-amine proper disposal procedures

As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles goes far beyond standard chemical disposal. 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) presents a unique inte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex halogenated heterocycles goes far beyond standard chemical disposal. 5-Bromo-3-ethyl-6-methylpyridin-2-amine (CAS: 1098652-28-8) presents a unique intersection of chemical stability and environmental hazard. Because it contains both a highly stable pyridine aromatic ring and a covalently bonded bromine atom, it is highly recalcitrant to biological degradation and poses severe risks if introduced into standard municipal waste or wastewater streams.

To build a culture of uncompromising laboratory safety, we must understand the causality behind our disposal protocols. The presence of halogens (bromine) and nitrogen dictates that thermal destruction will generate highly corrosive hydrogen bromide (HBr) and toxic nitrogen oxides (NOx). Therefore, disposal is not merely about removing the chemical from your bench; it is about engineering a controlled pathway to complete chemical destruction.

Here is the authoritative, step-by-step operational and disposal plan for 5-Bromo-3-ethyl-6-methylpyridin-2-amine.

The Mechanistic Rationale for Halogenated Pyridine Disposal

Under the United States Environmental Protection Agency (EPA) guidelines, halogenated pyridines are subject to strict disposal regulations. Specifically, 40 CFR § 721.8675 mandates that halogenated pyridines must undergo chemical destruction, typically via high-temperature incineration, often coupled with carbon adsorption or acid gas scrubbing to ensure complete neutralization of toxic byproducts [1].

When 5-Bromo-3-ethyl-6-methylpyridin-2-amine is combusted, the carbon-bromine bond cleaves, and the nitrogen in the pyridine ring and amine group oxidizes. If incinerated at inadequate temperatures, this can lead to the formation of brominated dioxins or furans. Therefore, EPA guidelines recommend that halogenated volatile organic streams be subjected to a combustion temperature of at least 1100°C (2000°F) with a 1.0-second residence time, followed by an acid gas scrubber [2].

Quantitative Waste Categorization & Compatibility

To prevent dangerous cross-reactions in the laboratory, all waste containing this compound must be strictly categorized. Below is the self-validating data matrix for its segregation.

ParameterSpecification / ActionMechanistic Rationale
Waste Classification Halogenated Organic WasteBromine content (>0.5% halogens) requires specialized high-temp incineration to prevent dioxin formation.
Primary Container High-Density Polyethylene (HDPE) or PTFE-lined amber glassPrevents solvent degradation of the container and protects light-sensitive amine derivatives from photo-oxidation.
Incompatibilities Strong oxidizers, strong acids, acid chloridesThe free amine group is nucleophilic and basic; mixing with acids or oxidizers can cause exothermic reactions.
pH Range (Aqueous mix) Maintain pH 7.0 - 9.0Prevents the protonation of the pyridine/amine nitrogens, which increases water solubility and complicates solvent extraction.

Step-by-Step Disposal Methodology (Self-Validating Protocol)

Every protocol in a high-functioning laboratory must be a self-validating system—meaning each step contains a built-in verification mechanism to prevent human error.

Step 1: Point-of-Generation Segregation

  • Action: Dedicate a specific waste carboy exclusively for "Halogenated Organic Waste." Do not mix 5-Bromo-3-ethyl-6-methylpyridin-2-amine with non-halogenated solvents (like pure ethanol or hexane).

  • Validation Check: Before adding to the carboy, verify the waste log. If the halogenated waste ratio drops below expected volumes, perform a specific gravity check (halogenated waste is typically denser than water; non-halogenated is lighter) to ensure streams haven't been crossed.

Step 2: Primary Containment and Labeling

  • Action: Transfer the chemical or its solvent mixture into an HDPE or PTFE-lined glass container. Immediately affix a hazardous waste tag detailing the exact chemical name (no abbreviations), CAS number (1098652-28-8), and the primary hazard (Toxic/Irritant/Environmental Hazard).

  • Validation Check: Implement a "Two-Person Rule" for labeling. A secondary researcher must initial the waste tag to verify that the chemical identity matches the container contents.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container in a secondary containment bin (capable of holding 110% of the primary container's volume) within the lab's SAA. Ensure the SAA is well-ventilated and away from direct sunlight or heat sources.

  • Validation Check: Conduct a weekly visual audit of the SAA. Check for bulging containers (indicating off-gassing) or compromised PTFE cap seals. Log the inspection date and time.

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container is full, or within 3 days of reaching the regulatory volume limit, trigger an Environmental Health and Safety (EHS) pickup request.

  • Validation Check: EHS personnel must cross-reference the chemical profile against the lab's inventory reduction log before accepting the transfer, ensuring mass-balance accountability.

Step 5: Final Destruction via EPA-Approved Vendor

  • Action: EHS will manifest the waste to a RCRA-permitted hazardous waste treatment facility. The facility must utilize a rotary kiln or liquid injection thermal oxidizer operating at >1100°C, equipped with a wet scrubber [2].

  • Validation Check: The laboratory must receive and archive the "Certificate of Destruction" from the vendor, closing the chain of custody and proving regulatory compliance.

Waste Lifecycle Visualization

The following diagram maps the logical flow of the compound from generation to final atmospheric release, highlighting the critical intervention points.

WasteDisposal Gen Waste Generation 5-Bromo-3-ethyl-6-methylpyridin-2-amine Seg Waste Segregation Isolate as Halogenated Organic Gen->Seg Identify halogen content SAA Satellite Accumulation (SAA) HDPE/PTFE Container + Secondary Containment Seg->SAA Label & Store CAA Central Accumulation (CAA) EHS Logged & Manifested (<90 Days) SAA->CAA EHS Transfer Inc Final Destruction High-Temp Incineration (>1100°C) CAA->Inc RCRA Vendor Pickup Scrub Acid Gas Scrubbing Neutralization of HBr & NOx Inc->Scrub Exhaust Gas Treatment

Workflow for the segregation, accumulation, and final destruction of halogenated pyridine waste.

References

  • United States Environmental Protection Agency (EPA). "Air Pollution Control Technology Fact Sheet: Thermal Incinerator." EPA-452/F-03-022. Available at:[Link]

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